Copalyl diphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H36O7P2 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m0/s1 |
InChI Key |
JCAIWDXKLCEQEO-ATPOGHATSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Isomeric SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonyms |
(+)-copalyl diphosphate copalyl diphosphate |
Origin of Product |
United States |
Ii. Biosynthesis of Copalyl Diphosphate
Initial Precursors for Diterpenoid Biosynthesis
The journey towards copalyl diphosphate (B83284) originates from two primary biosynthetic pathways that provide the essential C5 building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. These pathways are responsible for synthesizing isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.orgjst.go.jp While both pathways yield the same end products, they operate in different cellular compartments and utilize distinct initial substrates. wikipedia.orgmdpi.com
Mevalonate Pathway (MVA) Contribution to Isoprenoid Precursors
The Mevalonate (MVA) pathway, primarily located in the cytosol of plant cells, commences with acetyl-CoA. wikipedia.orgmetwarebio.com Through a series of enzymatic reactions, three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comnih.gov The enzyme HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonate, a critical rate-limiting step in this pathway. frontiersin.orgresearchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonate into the fundamental isoprenoid precursor, isopentenyl pyrophosphate (IPP). wikipedia.orgmetwarebio.com The MVA pathway is a central metabolic route for the production of a vast array of isoprenoids, which are vital for numerous cellular functions. metwarebio.com
Methylerythritol Phosphate Pathway (MEP) Contribution to Isoprenoid Precursors
Operating within the plastids of plant cells, the Methylerythritol Phosphate (MEP) pathway provides an alternative route to IPP and DMAPP. wikipedia.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), both products of glycolysis. mdpi.comrsc.org The initial reaction, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), forms 1-deoxy-D-xylulose-5-phosphate (DXP). mdpi.comnih.gov DXP is then converted to MEP by the enzyme DXP reductoisomerase (DXR). nih.govrsc.org A series of subsequent enzymatic steps transform MEP into both IPP and DMAPP. rsc.organnualreviews.org The MEP pathway is crucial for the biosynthesis of plastid-associated isoprenoids, including carotenoids and the side chains of chlorophylls. mdpi.comfrontiersin.org
Formation of Geranylgeranyl Diphosphate (GGPP)
Geranylgeranyl diphosphate (GGPP) is the direct C20 precursor for the biosynthesis of all diterpenoids, including copalyl diphosphate. nih.govjmb.or.krresearchgate.net Its formation involves the sequential condensation of three molecules of IPP with one molecule of DMAPP. jmb.or.kroup.com This process is catalyzed by GGPP synthase (GGPPS), a type of prenyltransferase. nih.govjmb.or.kr The reaction proceeds in a head-to-tail fashion, where the head of each IPP molecule is added to the tail (diphosphate end) of the growing isoprenyl chain. mdpi.com This elongation starts with DMAPP and one IPP to form the C10 intermediate geranyl diphosphate (GPP), followed by the addition of another IPP to create the C15 farnesyl diphosphate (FPP), and finally, the addition of a third IPP yields the C20 GGPP. nih.govoup.com
Enzymology of this compound Synthase (CPPS)
The cyclization of the linear GGPP molecule into the bicyclic this compound is a pivotal step in diterpenoid biosynthesis, catalyzed by the enzyme this compound synthase (CPPS). This enzyme belongs to the larger family of terpene synthases, which are responsible for generating the vast structural diversity observed in terpenoid natural products. nih.gov
Classification and Nomenclature of CPPS Enzymes (EC 5.5.1.14)
This compound synthases are classified as intramolecular lyases, specifically under the EC number 5.5.1.14 for syn-copalyl-diphosphate synthase and EC 5.5.1.12 for (+)-copalyl diphosphate synthase. wikipedia.orgexpasy.orgwikipedia.org These enzymes are also referred to as Class II terpene cyclases. qmul.ac.uknih.gov This classification is based on their catalytic mechanism, which initiates cyclization through the protonation of a double bond in the substrate, a process distinct from Class I terpene synthases that start with the ionization of the diphosphate group. nih.govacs.org The systematic name for syn-copalyl-diphosphate synthase is 9α-copalyl-diphosphate lyase (ring-opening). qmul.ac.uk Different stereoisomers of this compound exist, including (+)-CPP, ent-CPP, and syn-CPP, each formed by a specific synthase. researchgate.net For instance, syn-copalyl diphosphate synthase produces syn-copalyl diphosphate, a precursor to various phytoalexins in rice. qmul.ac.uknih.gov
Reaction Mechanism of CPPS-Mediated Cyclization
The cyclization of GGPP to this compound is a complex, multi-step process initiated within the active site of the CPPS enzyme. researchgate.netnih.gov The reaction begins with the protonation of the terminal double bond of the linear GGPP substrate. nih.gov This protonation is facilitated by a catalytic acid residue, typically an aspartate within a conserved DxDD motif in the enzyme's active site. nih.govresearchgate.net The initial protonation generates a carbocation, which then triggers a cascade of intramolecular cyclization reactions. nih.gov This cascade involves the sequential attack of the internal double bonds on the electron-deficient carbocation centers, leading to the formation of the characteristic bicyclic decalin ring structure of this compound. researchgate.netnih.gov The reaction is ultimately terminated by the deprotonation of the final carbocation intermediate, a step mediated by a catalytic base, which can be an activated water molecule coordinated by conserved histidine and asparagine residues. nih.gov This intricate mechanism results in the formation of the specific stereoisomer of this compound, such as ent-copalyl diphosphate, which is a key intermediate in the biosynthesis of gibberellin plant hormones. acs.orgnih.gov
Substrate Binding and Conformational Changes
The journey from GGPP to CPP begins with the binding of the substrate, GGPP, into the active site of the CPPS enzyme. This binding is not a simple lock-and-key event but rather an induced-fit process that triggers significant conformational changes in both the substrate and the enzyme. The active site of CPPS is a largely hydrophobic cavity lined with aliphatic and aromatic amino acid residues. researchgate.net The binding of GGPP is facilitated by interactions between the diphosphate moiety of the substrate and conserved basic residues within the enzyme. nih.gov
Upon binding, the flexible GGPP molecule is folded into a specific, compact conformation that is essential for the subsequent cyclization reactions. acs.orgnih.gov This pre-organization of the substrate is a crucial determinant of the stereochemical outcome of the reaction. The enzyme acts as a molecular template, precisely positioning the substrate to favor the formation of a specific CPP stereoisomer. acs.org Structural studies have shown that a conformational change in a loop region of the enzyme accompanies substrate analogue binding, highlighting the dynamic nature of this process. researchgate.netnih.gov This induced fit ensures that the substrate is correctly oriented for the initiation of the cyclization cascade.
Protonation-Initiated Cyclization Steps
With the substrate securely bound in a catalytically competent conformation, the next phase of the reaction is a protonation-initiated cyclization. acs.orgnih.govdoi.org This is the hallmark of class II terpene cyclases. The reaction is initiated by the protonation of the terminal carbon-carbon double bond (C14=C15) of GGPP. doi.orgacs.org This is catalyzed by a conserved aspartic acid residue within the characteristic DXDD motif of the enzyme, which acts as a general acid. researchgate.netdoi.org
This initial protonation generates a tertiary carbocation at C14. doi.org This highly reactive intermediate then triggers a cascade of two sequential cyclization reactions. The first cyclization forms the A-ring of the decalin core, followed by a second ring closure to form the B-ring. This series of events is a concerted, though not necessarily synchronous, process that proceeds through a series of transient carbocationic intermediates. nih.govd-nb.info The hydrophobic and aromatic residues lining the active site play a crucial role in chaperoning this cascade, stabilizing the positively charged intermediates through cation-π interactions. acs.orgnih.gov The entire process is a remarkable example of enzymatic control, guiding a highly reactive intermediate through a specific reaction pathway to yield a defined bicyclic product.
Diphosphate Cleavage and Carbocation Formation
A key distinction of class II terpene cyclases, such as CPPS, is that the diphosphate group of the substrate remains intact throughout the cyclization process. nih.govdoi.orgresearchgate.net The initiation of the reaction relies on protonation rather than the metal-dependent ionization of the diphosphate group, which is characteristic of class I terpene cyclases. nih.govdoi.org
The initial carbocation is formed through the protonation of the terminal double bond of GGPP, as described in the previous section. nih.govdoi.orgresearchgate.net This generates a tertiary carbocation that initiates the cyclization cascade. The subsequent carbocationic intermediates formed during the ring closures are stabilized within the enzyme's active site. The final step of the reaction involves the deprotonation of the carbocation intermediate to yield the stable, bicyclic product, this compound. This deprotonation is thought to be facilitated by a catalytic base, which may involve a water molecule activated by a histidine-asparagine dyad.
Substrate Specificity and Promiscuity of CPPS
This compound synthases (CPPS) primarily utilize geranylgeranyl diphosphate (GGPP) as their substrate to produce various stereoisomers of this compound (CPP). doi.orgnih.gov However, the degree of substrate specificity can vary among different CPPS enzymes. While many are highly specific for GGPP, some exhibit a degree of promiscuity, meaning they can accept and process alternative, often structurally related, substrates. nih.gov
This promiscuity can have significant implications for the diversity of diterpenoids produced in an organism. For instance, some bacterial diterpene synthases have been shown to be more promiscuous than their plant-derived counterparts. nih.gov This latent plasticity, where an enzyme can react with non-native substrates, is considered a potential driver of metabolic evolution. researchgate.net The ability of a CPPS to accept alternative substrates can lead to the generation of novel diterpenoid scaffolds, expanding the chemical repertoire of an organism. Research has shown that even minor changes in the active site of a CPPS can alter its substrate preference and product outcome. osti.gov
Kinetic Characterization of CPPS Enzymes
The catalytic efficiency of CPPS enzymes can be described by their kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate (k_cat). The K_m value reflects the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the enzyme's affinity for its substrate. The k_cat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Kinetic analyses of various CPPS enzymes have revealed a range of efficiencies. For example, the CPPS from Arabidopsis thaliana (AtCPS) involved in gibberellin biosynthesis exhibits synergistic substrate inhibition by both Mg²⁺ and GGPP, suggesting a potential feed-forward inhibition mechanism. nih.gov In rice, two different ent-copalyl diphosphate synthase genes, OsCPS1 and OsCPS2, have been identified. While they catalyze the same reaction, they exhibit different sensitivities to inhibitors, indicating distinct regulatory properties. tandfonline.com The kinetic properties of PtmT2, an ent-copalyl diphosphate synthase from Streptomyces platensis, have also been determined, with a k_cat of 1.8 s⁻¹ and a K_m of 44 µM for GGPP. acs.org
Below is a table summarizing the kinetic parameters of selected CPPS enzymes.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Divalent Cation Requirement |
| OsCPS1 | Oryza sativa (Rice) | GGDP | ~2.5 | - | 7.5 | 30 | Mg²⁺ |
| OsCPS2/OsCyc2 | Oryza sativa (Rice) | GGDP | ~2.5 | - | 7.5 | 30 | Mg²⁺ |
| PtmT2 | Streptomyces platensis | GGPP | 44 ± 5 | 1.8 ± 0.1 | - | - | Mg²⁺ |
| CcCLS | Cistus creticus | GGDP | - | - | - | - | Mg²⁺ |
Note: GGDP (geranylgeranyl diphosphate) and GGPP are used interchangeably.
Diversity of this compound Stereoisomers
The cyclization of geranylgeranyl diphosphate (GGPP) by this compound synthases (CPPS) can result in the formation of different stereoisomers of this compound (CPP). This stereochemical diversity is a crucial factor in determining the final structure of the vast array of diterpenoids found in nature. The specific stereoisomer produced is dictated by the precise folding of the GGPP substrate within the active site of the particular CPPS enzyme. nih.gov
The most common stereoisomers are ent-CPP, syn-CPP, and (+)-CPP (also referred to as normal-CPP). researchgate.netresearchgate.net Each of these serves as a precursor to distinct families of diterpenoids. The ability of different organisms to produce one or more of these CPP stereoisomers contributes significantly to the chemical diversity observed in the plant and microbial kingdoms. For example, rice is known to produce both ent- and syn-CPP, which are then utilized by downstream diterpene synthases to create a variety of defense compounds.
Ent-Copalyl Diphosphate Formation
Ent-copalyl diphosphate (ent-CPP) is arguably the most well-known and widespread of the CPP stereoisomers. Its formation is the committed step in the biosynthesis of gibberellins (B7789140), a class of phytohormones essential for the growth and development of all vascular plants. nih.govacs.orgoup.comresearchgate.net The enzyme responsible for this reaction is ent-copalyl diphosphate synthase (ent-CPPS). researchgate.netnih.govdoi.orgd-nb.infonih.govnih.govosti.govresearchgate.net
The formation of ent-CPP proceeds through the general mechanism of CPPS, involving the protonation-initiated cyclization of GGPP. nih.govdoi.orgnih.gov The specific folding of the GGPP substrate within the active site of ent-CPPS dictates the ent- stereochemistry of the resulting bicyclic product. researchgate.netnih.gov Ent-CPPS enzymes are found not only in plants but also in fungi and bacteria, where ent-CPP can be a precursor for various specialized metabolites. acs.orgnih.gov For instance, in rice, besides its role in gibberellin synthesis, ent-CPP is also a precursor for phytoalexins, which are antimicrobial compounds involved in plant defense. nih.gov The presence of multiple ent-CPPS genes in a single organism, such as rice, allows for the differential regulation of primary and secondary metabolic pathways originating from the same precursor. nih.gov
Syn-Copalyl Diphosphate Formation
Syn-copalyl diphosphate (syn-CPP), also known as 9α-copalyl diphosphate, is a key intermediate in the biosynthesis of various phytoalexins in plants, particularly in rice (Oryza sativa). uniprot.orgqmul.ac.ukexpasy.org Phytoalexins are antimicrobial and antioxidative secondary metabolites produced by plants upon exposure to pathogens, elicitors, or UV irradiation, playing a vital role in the plant's defense mechanism. qmul.ac.ukexpasy.org The formation of syn-CPP is catalyzed by the enzyme syn-copalyl diphosphate synthase (EC 5.5.1.14). uniprot.orgqmul.ac.ukwikipedia.org
This enzyme catalyzes the conversion of the acyclic precursor (2E,6E,10E)-geranylgeranyl diphosphate to syn-copalyl diphosphate. uniprot.org The reaction requires a divalent metal ion, with magnesium (Mg2+) being the preferred cofactor for optimal activity. qmul.ac.ukwikipedia.org In rice, syn-CPP serves as the precursor for the biosynthesis of several phytoalexins, including momilactones and oryzalexins. qmul.ac.ukexpasy.org The enzyme responsible for this reaction in rice, OsCPS4 (also known as OsCyc1), is crucial for the production of these defense compounds. uniprot.org Interestingly, this enzyme is constitutively expressed in the roots, where one of its downstream products, momilactone B, functions as an allelochemical, inhibiting the growth of neighboring plants. qmul.ac.uk In other tissues, the expression of syn-CPP synthase is upregulated in response to conditions that trigger phytoalexin biosynthesis. qmul.ac.ukexpasy.org
Recent structural studies using X-ray crystallography and cryo-electron microscopy on the syn-copalyl diphosphate synthase from rice (OsCyc1) have provided insights into its oligomeric structures and its complex with the substrate GGPP. researchgate.net Furthermore, site-directed mutagenesis studies on OsCPS4 have revealed that specific amino acid residues, such as histidine 501 (H501), are critical for the precise chemical reaction. researchgate.net Altering this residue can lead to the formation of a novel rearranged product, syn-halimadienyl diphosphate, instead of the typical deprotonation to yield syn-CPP. researchgate.net
| Enzyme | Organism | Product | Function of Product | EC Number |
| syn-Copalyl diphosphate synthase (OsCPS4/OsCyc1) | Oryza sativa (Rice) | syn-Copalyl diphosphate | Precursor to phytoalexins (momilactones, oryzalexins) and allelochemicals. uniprot.orgqmul.ac.ukexpasy.org | 5.5.1.14 uniprot.orgwikipedia.org |
Normal this compound Formation
Normal this compound, also referred to as (+)-copalyl diphosphate, is another key stereoisomer of CPP. Its formation is catalyzed by the enzyme (+)-copalyl diphosphate synthase (EC 5.5.1.12). wikipedia.org This enzyme, like other CPSs, utilizes geranylgeranyl diphosphate as its substrate. wikipedia.org The systematic name for this enzyme class is (+)-copalyl-diphosphate lyase (decyclizing). wikipedia.org
This stereoisomer is a crucial intermediate in the biosynthesis of abietane-type diterpenes, such as miltiradiene (B1257523) and various tanshinones, which possess a range of bioactive properties including antibacterial, anti-inflammatory, and anticancer activities. pakbs.org In the medicinal plant Salvia miltiorrhiza, the enzyme SmCPS1 is responsible for the specific formation of normal CPP. pakbs.org This was the first identification of a normal CPP-specific synthase in an angiosperm. pakbs.org
The catalytic mechanism of normal CPP formation involves the protonation-initiated cyclization of GGPP. Highly conserved residues within the DxDD motif of the enzyme, such as D372 in SmCPS1, are crucial for this process. pakbs.org The N-terminal βγ domain of the enzyme contains the active site, and specific amino acids like K238 and E203 are vital for substrate binding and facilitating the necessary conformational changes for catalysis. pakbs.org In maize (Zea mays), the enzyme ZmCPS3 has been identified as a (+)-CPP synthase. frontiersin.org
| Enzyme | Organism | Product | Function of Product | EC Number |
| (+)-Copalyl diphosphate synthase (SmCPS1) | Salvia miltiorrhiza | (+)-Copalyl diphosphate | Intermediate in the biosynthesis of abietane-type diterpenes (e.g., miltiradiene, tanshinones). pakbs.org | 5.5.1.12 wikipedia.org |
| (+)-Copalyl diphosphate synthase (ZmCPS3) | Zea mays (Maize) | (+)-Copalyl diphosphate | Precursor for defensive diterpenoids. frontiersin.org | N/A |
Other this compound Stereoisomers
Beyond the more common syn- and normal-CPP, the biosynthesis of other stereoisomers and related bicyclic intermediates has been identified in various organisms, highlighting the diversity of diterpenoid pathways.
ent-Copalyl Diphosphate: This stereoisomer is a central precursor in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development, such as stem elongation, germination, and flowering. nih.govwikipedia.org The enzyme responsible for its formation is ent-copalyl diphosphate synthase (EC 5.5.1.13), which catalyzes the cyclization of GGPP to ent-CPP. nih.govwikipedia.orgacs.orggenome.jp This enzyme is found across plants, fungi, and bacteria. acs.org In plants like Arabidopsis thaliana and maize (Zea mays), ent-CPP synthases are essential for primary metabolism. wikipedia.orguniprot.orgnih.gov For instance, the AN1 enzyme in maize is an ent-CPP synthase involved in gibberellin biosynthesis. uniprot.org In some fungi and mosses, the ent-CPP synthase is part of a bifunctional enzyme that also possesses ent-kaurene (B36324) synthase activity, the subsequent step in the gibberellin pathway. wikipedia.org
labda-7,13-dien-15-ol diphosphate: A bifunctional diterpene synthase from the lycophyte Selaginella moellendorffii, SmCPSKSL1, has been shown to produce labda-7,13-dien-15-ol. researchgate.net This reaction proceeds through an intermediate, labda-7,13E-dienyl diphosphate, representing a novel class II diterpene cyclization. researchgate.net
8,13-Copalyl Diphosphate and Labda-13-en-8-ol Diphosphate (LPP): In maize, the enzyme ZmCPS4 catalyzes the formation of the unusual prenyl diphosphate, 8,13-CPP (labda-8,13-dien-15-yl diphosphate). frontiersin.org As a minor product, ZmCPS4 also produces labda-13-en-8-ol diphosphate (LPP). frontiersin.org The formation of 8,13-CPP involves deprotonation at C-9 of the (+)-labda-13E-en-8-yl+ diphosphate intermediate, while LPP formation requires hydroxylation at C-8. frontiersin.org
Copal-8-ol Diphosphate: In Coleus forskohlii, the enzyme CfTPS2 synthesizes copal-8-ol diphosphate, which is an intermediate in the biosynthesis of the pharmacologically important diterpenoid, forskolin (B1673556). ebi.ac.uknih.gov This intermediate is then converted to (13R)-manoyl oxide by another enzyme, CfTPS3. ebi.ac.uknih.govnih.gov Similarly, a copal-8-ol diphosphate synthase from Cistus creticus is a key enzyme in the formation of oxygen-containing labdane-type diterpenes. nih.gov
| Enzyme | Organism | Product(s) | Function of Product | EC Number |
| ent-Copalyl diphosphate synthase (AN1) | Zea mays (Maize) | ent-Copalyl diphosphate | Precursor for gibberellin phytohormones. uniprot.org | 5.5.1.13 uniprot.org |
| ent-Copalyl diphosphate synthase | Arabidopsis thaliana | ent-Copalyl diphosphate | Precursor for gibberellin phytohormones. nih.govnih.gov | 5.5.1.13 wikipedia.org |
| Bifunctional diTPS (SmCPSKSL1) | Selaginella moellendorffii | Labda-7,13-dien-15-ol | Precursor for a family of derived natural products. researchgate.net | N/A |
| This compound SYNTHASE 4 (ZmCPS4) | Zea mays (Maize) | 8,13-Copalyl diphosphate, Labda-13-en-8-ol diphosphate | Precursors for yet undiscovered diterpenoid pathways, possibly involved in abiotic stress responses. frontiersin.org | N/A |
| Diterpene synthase (CfTPS2) | Coleus forskohlii | Copal-8-ol diphosphate | Intermediate in forskolin biosynthesis. ebi.ac.uknih.gov | N/A |
| Copal-8-ol diphosphate synthase (CcCLS) | Cistus creticus | Copal-8-ol diphosphate | Precursor for pharmacologically active, oxygen-containing labdane-type diterpenes. nih.gov | N/A |
Iii. Genetic and Molecular Basis of Copalyl Diphosphate Biosynthesis
Identification and Cloning of CPPS Genes
The identification and cloning of CPPS genes from various organisms, including plants, fungi, and bacteria, have been fundamental to understanding their roles in both primary and specialized metabolism. These efforts have revealed the existence of multiple CPPS genes within a single organism, often with distinct functions.
A variety of molecular techniques have been employed to isolate CPPS genes. In the angiosperm Cistus creticus, a cDNA library specific to glandular trichomes, the primary sites of labdane-type diterpene synthesis, was constructed. frontiersin.org EST (Expressed Sequence Tag) sequencing and bioinformatic analysis of this library revealed a cDNA fragment with high similarity to known diterpene synthases. frontiersin.org This initial finding was followed by PCR amplification with gene-specific primers to isolate the full-length cDNA, designated CcCLS. frontiersin.org Degenerate primers, designed based on conserved regions of known diterpene synthases, were also successfully used to amplify a significant fragment of the gene. frontiersin.org
In white spruce (Picea glauca), a combination of EST, full-length cDNA, genomic DNA, and targeted bacterial artificial chromosome (BAC) sequencing was utilized to identify candidate CPS and KS (kaurene synthase) genes. nih.gov This multi-faceted approach allowed for the successful identification and subsequent functional characterization of PgCPS. nih.gov Similarly, in wheat (Triticum aestivum), in vitro assays of recombinant enzymes expressed from cloned cDNAs led to the identification of three distinct ent-copalyl diphosphate (B83284) synthase genes: TaCPS1, TaCPS2, and TaCPS3. sciengine.com
Functional genomics has also been a powerful strategy. In rice (Oryza sativa), this approach led to the identification of two disparate ent-copalyl diphosphate synthases, OsCPS1ent and OsCPS2ent. d-nb.info Their function was confirmed through enzymatic assays using partially purified recombinant proteins expressed from truncated versions of the genes. d-nb.info In fungi, such as Sphaceloma manihoticola, the strategy involved creating a genomic library and screening it with probes from known GA-biosynthetic genes from other fungi, leading to the isolation of a bifunctional ent-copalyl/ent-kaurene (B36324) synthase (CPS/KS) gene. mdpi.comuniprot.org
Sequence analysis of cloned CPPS genes has revealed conserved domains and motifs crucial for their catalytic function. Plant CPPS proteins typically contain an N-terminal transit peptide that directs them to plastids, where diterpenoid biosynthesis occurs. nih.govnih.gov For instance, the Arabidopsis thaliana CPPS (AtCPS) has a predicted chloroplast transit peptide. ontosight.ai In pumpkin (Cucurbita maxima), deletion analysis showed that the N-terminal transit peptides of CmCPS1 and CmCPS2 are essential for their activity. nih.gov
A key conserved motif in class II terpene synthases, including CPPS, is the DxDD motif. ontosight.aifrontiersin.org This aspartate-rich motif is critical for the protonation-initiated cyclization of the substrate, geranylgeranyl diphosphate (GGPP). frontiersin.orggithub.io Site-directed mutagenesis studies have confirmed the importance of this motif for catalytic activity. github.io In addition to the DxDD motif, other conserved regions like the LHS and PNV motifs have been identified as specific to CPPS. frontiersin.org
Phylogenetic analyses have been instrumental in understanding the evolutionary relationships and functional divergence of CPPS genes. For example, in wheat, phylogenetic analysis suggests that TaCPS3 is involved in the primary metabolism of gibberellin biosynthesis, while TaCPS1 and TaCPS2 are more closely related to rice CPPS genes involved in phytoalexin (defense compound) biosynthesis. sciengine.com This functional divergence between CPPS isoforms dedicated to primary versus specialized metabolism is a recurring theme. In rice, OsCPS1ent is significantly more similar to the GA-specific An1/ZmCPS1ent gene in maize than to its paralog, OsCPS2ent, which is involved in producing defensive phytochemicals. nih.govoup.com This suggests that the recruitment of CPPS genes for secondary metabolism occurred before the evolutionary divergence of rice and maize. nih.govoup.com
The table below summarizes some of the identified and characterized CPPS genes from various plant species.
| Gene Name | Species | Function | Reference |
| AtCPS (GA1) | Arabidopsis thaliana | Gibberellin biosynthesis | ontosight.aifrontiersin.org |
| CmCPS1 | Cucurbita maxima (Pumpkin) | Gibberellin biosynthesis (early development) | nih.gov |
| CmCPS2 | Cucurbita maxima (Pumpkin) | Gibberellin biosynthesis (subsequent growth) | nih.gov |
| OsCPS1 | Oryza sativa (Rice) | Gibberellin biosynthesis | mdpi.complos.org |
| OsCPS2 | Oryza sativa (Rice) | Phytoalexin biosynthesis (defense) | mdpi.comresearchgate.net |
| TaCPS1 | Triticum aestivum (Wheat) | Phytoalexin biosynthesis (putative) | sciengine.com |
| TaCPS2 | Triticum aestivum (Wheat) | Phytoalexin biosynthesis (putative) | sciengine.com |
| TaCPS3 | Triticum aestivum (Wheat) | Gibberellin biosynthesis | sciengine.com |
| CaCPS1 | Coffea arabica (Coffee) | Diterpene (cafestol and kahweol) biosynthesis | |
| ApCPS1 | Andrographis paniculata | Gibberellin biosynthesis (putative) | |
| ApCPS2 | Andrographis paniculata | Diterpene lactone biosynthesis | |
| CcCLS | Cistus creticus | Labdane-type diterpene biosynthesis | frontiersin.org |
Gene Isolation Strategies
Gene Expression and Regulation of CPPS
The biosynthesis of copalyl diphosphate is meticulously regulated, primarily at the level of gene expression, ensuring that the production of diterpenoids aligns with the developmental and environmental needs of the organism.
The expression of CPPS genes is often specific to certain organs, developmental stages, and environmental conditions. nih.gov In pumpkin, CmCPS1 and CmCPS2 transcripts show distinct organ-specific and developmental regulation. nih.gov CmCPS1 transcript levels are high in young, developing organs, whereas CmCPS2 expression is associated with later growth stages. nih.gov This differential expression suggests that the two genes have non-redundant roles in gibberellin biosynthesis throughout the plant's life cycle. nih.gov
In rice, the differential localization of OsCPS1 and OsCPS2 transcripts highlights their distinct biological roles. mdpi.com Quantitative RT-PCR analysis revealed that OsCPS1 transcripts are predominantly found in vascular bundle tissues, consistent with its role in producing GAs for growth and development. mdpi.com In contrast, OsCPS2 transcripts are mainly localized in epidermal cells, which are at the forefront of defense against environmental stressors like pathogens. mdpi.com The expression of OsCPS2ent is specifically induced in leaves prior to the production of phytoalexins, indicating that its transcriptional control is a key regulatory point for defensive compound biosynthesis. nih.govoup.com
Transcription factors play a crucial role in regulating CPPS expression. In rice, a bHLH transcription factor known as Diterpenoid Phytoalexin Factor (DPF) activates the promoter of this compound SYNTHASE 2 (CPS2), implicating it in the biosynthesis of phytocassanes and momilactones. researchgate.net In wheat, the VIVIPAROUS 1 (VP1) gene product, a transcription factor, controls the expression of CPS3, which is involved in the gibberellic acid synthesis pathway. Furthermore, the expression of CPPS genes can be influenced by phytohormones and stress signals. For instance, the maize An2 gene, which encodes an ent-copalyl diphosphate synthase, is induced by fungal attack. sciengine.com
Beyond transcriptional control, the activity of CPPS is also modulated at the post-transcriptional and post-translational levels. In Andrographis paniculata, two transcriptional variants of ApCPS1 and ApCPS2 were identified. nih.gov These variants are the result of alternative splicing of the precursor mRNA and alternative transcriptional termination, demonstrating a layer of post-transcriptional regulation that can potentially lead to different protein isoforms from a single gene. nih.gov
Post-translational modifications also play a role in regulating CPPS function. The UniProt database entry for Arabidopsis thaliana CPPS (GA1) indicates that the N-terminus of the mature protein is blocked, a common type of post-translational modification that can affect protein stability and function. ontosight.ai While detailed mechanisms of post-translational regulation for most CPPS enzymes are still being elucidated, studies on other terpene synthases suggest that phosphorylation and other modifications could influence enzyme activity and stability. For example, the biosynthesis of copal-8-ol diphosphate is known to be regulated by post-translational modification of the enzymes involved. frontiersin.org Furthermore, the catalytic activity of CPPS is dependent on a divalent cation, typically Mg²⁺, for substrate binding and catalysis. ontosight.aifrontiersin.org However, high concentrations of magnesium can inhibit the enzyme's activity, suggesting a feedback regulation mechanism. frontiersin.org
Transcriptional Control Mechanisms
Genetic Diversity and Allelic Variations of CPPS
Significant genetic diversity exists for CPPS genes within and between species, leading to variations in diterpenoid profiles and associated plant traits. This diversity is a product of gene duplication, divergence, and allelic variation.
The presence of multiple CPPS genes within a single plant, such as in rice and wheat, is a testament to gene duplication events followed by functional diversification. sciengine.comnih.gov This allows for the separation of primary metabolic functions (like GA synthesis) from specialized metabolic pathways (like phytoalexin production).
Allelic variations, such as single nucleotide polymorphisms (SNPs), within CPPS genes can have significant phenotypic consequences. In wheat, a major locus on chromosome 7B associated with late-maturity α-amylase (LMA), a trait affecting grain quality, was fine-mapped to an ent-copalyl diphosphate synthase gene, designated LMA-1. mdpi.com SNPs within the coding sequence of LMA-1 in different wheat cultivars result in either prematurely terminated or functionally altered proteins. mdpi.com These changes are associated with varying levels of resistance to LMA, likely due to altered gibberellin biosynthesis in the developing grain. mdpi.com For example, the Halberd cultivar possesses a distinct LMA-1 allele with several amino acid changes, including V324E and D331G, in highly conserved regions of the protein, which are predicted to affect its structure and function. mdpi.com A survey of numerous wheat varieties identified nine major haplotypes at the LMA-1 locus, highlighting the extensive allelic diversity for this gene. mdpi.com
In maize, the terpene synthase gene family, which includes CPPS, exhibits remarkable plasticity. It has been observed that a gene that is a pseudogene in one maize line can be functional in another, indicating that allelic variation can determine not just the efficiency but the very existence of a functional enzyme. nih.gov This high degree of genetic variability within a species provides a rich resource for breeding programs aiming to improve traits related to growth, development, and defense. nih.gov
The table below details specific allelic variations in the wheat LMA-1 gene and their associated phenotypes.
| Allele Group (Cultivar) | Key Amino Acid Changes from Susceptible (Spica) | Predicted Effect | Phenotype | Reference |
| Chinese Spring | Premature stop codon | Truncated, non-functional protein | LMA-Resistant | mdpi.com |
| Maringa | Premature stop codon | Truncated, non-functional protein | LMA-Resistant | mdpi.com |
| Halberd | V324E, D331G, V493A | Altered protein structure/function | LMA-Resistant | mdpi.com |
| ChuanMai18 | (Sequence similar to Spica) | Functional protein | LMA-Susceptible | mdpi.com |
Horizontal Gene Transfer Events Involving CPPS Genes
Horizontal gene transfer (HGT), the movement of genetic material between different species, has played a significant role in the evolution of metabolic pathways, including the biosynthesis of diterpenoids initiated by this compound synthase (CPPS). wikipedia.org The distribution of CPPS genes across different kingdoms of life is not always consistent with vertical inheritance, suggesting that HGT has facilitated the spread of these enzymes, enabling organisms to acquire novel metabolic capabilities. nih.gov
Evidence for HGT of CPPS and other diterpene synthase genes has been found in fungi, bacteria, and even between kingdoms. nih.govnih.gov Phylogenetic analyses that show a discrepancy between the evolutionary history of the organism (based on housekeeping genes) and the phylogeny of its diterpene synthase genes are a primary indicator of HGT. nih.gov Furthermore, the conservation of gene order (synteny) in gene clusters containing CPPS in distantly related species provides strong support for the lateral transfer of these entire functional units. nih.gov
HGT in Fungi:
Within the fungal kingdom, HGT of diterpene synthase genes, including those with CPPS functionality, is a recognized evolutionary mechanism. nih.govnih.gov It is believed that an ancient HGT event of a single diterpene synthase gene from a plant to an Ascomycota fungus may be the origin of many fungal diterpene synthases. nih.govfrontiersin.org These genes have since been transferred between different fungal species, often as part of functional gene clusters that also include genes for geranylgeranyl diphosphate synthase (GGPPS) and cytochrome P450 monooxygenases. nih.gov The acquisition of these clusters has allowed fungi to produce a variety of diterpenes that can act as hormones or toxins, influencing fungal development and pathogenicity. nih.gov For instance, the transfer of a pea pathogenicity gene cluster, which enables the detoxification of a plant defense compound, has been documented between fungal species. maynoothuniversity.ie
HGT in Bacteria:
The ability of some bacteria to produce gibberellins (B7789140), a process in which CPPS catalyzes an early step, is attributed to HGT. nih.gov The gibberellin (GA) biosynthetic genes are often found organized in operons, which facilitates their transfer as a complete metabolic unit. nih.gov Such operons have been identified in various plant-associated bacteria, including symbiotic nitrogen-fixing rhizobia and phytopathogens. nih.govfrontiersin.org
Phylogenetic studies indicate that the GA operon has been transferred between different classes of bacteria. For example, it is suggested that β-rhizobia acquired the operon from gamma-proteobacteria through HGT. frontiersin.org Interestingly, while the operon in gamma-proteobacteria often includes the gene for the final step of bioactive gibberellin synthesis, this gene is frequently absent in the operons of alpha- and beta-rhizobia, suggesting an independent loss of this gene after the transfer event. frontiersin.org In Mycobacterium tuberculosis, the genes for diterpene synthesis, including a CPPS homolog (Rv3377c), are thought to have been recently acquired via HGT, as indicated by their lower GC content compared to the rest of the genome. nih.gov
Inter-kingdom HGT:
The evolutionary history of plant terpene synthases (TPS) also hints at inter-kingdom HGT. One hypothesis suggests that the ancestral plant TPS gene, which likely encoded a bifunctional enzyme with both CPPS and ent-kaurene synthase activity, may have originated from a bacterial gene through HGT to an ancestor of land plants. csic.espnas.orgoup.com This is supported by the fact that green algae, the closest relatives of land plants, lack genes encoding similar proteins. csic.es
The following table summarizes key research findings on horizontal gene transfer events involving CPPS genes.
| Type of Transfer | Donor Group (Hypothesized) | Recipient Group | Key Findings and Evidence | References |
| Inter-kingdom | Plant | Fungus (Ascomycota) | An ancient HGT event is proposed as the origin of fungal diterpene synthases. Phylogenetic analysis shows fungal di-TPS genes are not always aligned with the host's phylogeny. | nih.govfrontiersin.org |
| Inter-kingdom | Bacterium | Plant (ancestor) | The ancestral plant terpene synthase (TPS) gene, with CPPS activity, may have been acquired from a bacterial host. | csic.espnas.orgoup.com |
| Intra-kingdom (Fungi) | Fungus | Fungus | Lack of agreement between fungal and di-TPS-based phylogenies and conservation of synteny in di-TPS gene clusters suggest HGT between distantly related fungi. | nih.gov |
| Intra-kingdom (Bacteria) | Gamma-proteobacteria | Beta-proteobacteria | The gibberellin biosynthetic operon, containing a CPPS gene, was likely transferred between these bacterial classes. | frontiersin.org |
| Intra-kingdom (Bacteria) | Unknown | Mycobacterium tuberculosis | Diterpene synthase genes, including a CPPS homolog, have a lower GC content than the surrounding genome, suggesting recent acquisition via HGT. | nih.gov |
Iv. Structural Biology of Copalyl Diphosphate Synthases
Overall Architecture of CPPS Enzymes
Copalyl diphosphate (B83284) synthases, like other terpenoid cyclases, are characterized by a conserved α-helical fold. nih.gov However, the domain architecture can vary, leading to different classifications and evolutionary pathways. Plant-derived diterpene synthases (diTPSs) often exhibit a modular structure comprising up to three domains: α, β, and γ. researchgate.netmdpi.com In contrast, bacterial and fungal type I terpene synthases typically consist of a single α-domain. nih.gov
The structure of ent-copalyl diphosphate synthase (CPS) from Arabidopsis thaliana reveals a three-domain architecture (α, β, and γ). researchgate.netnih.gov This is also observed in the related diterpene cyclase, taxadiene synthase. researchgate.netnih.gov However, a key difference lies in the location of their active sites. In CPS, the active site is situated at the interface of the β and γ domains, while in taxadiene synthase, it is found exclusively within the α domain. researchgate.netnih.gov This modular domain architecture in plant diterpene cyclases is believed to have enabled the evolution of alternative active sites and diverse chemical strategies for catalyzing isoprenoid cyclization. researchgate.netnih.gov
Bacterial type II diterpene synthases, such as PtmT2 from Streptomyces platensis, adopt a βγ-domain fold, forming an active site at the interface of these two domains. nih.gov The structural similarity between the β and γ domains of some cyclases suggests an evolutionary origin from gene duplication and fusion events. mdpi.com
Domain Organization and Active Site Motifs (DxDD motif)
The catalytic activity of Class II terpene synthases, including CPPS, is dependent on a highly conserved active site motif. Plant and fungal Class II diTPSs are characterized by a DxDD motif located in the β domain. nih.govmdpi.com This motif is crucial for initiating the cyclization cascade through the protonation of the substrate, geranylgeranyl diphosphate (GGPP). nih.govnih.gov For instance, in Arabidopsis thaliana CPS, the D³⁷⁷IDD motif in the β domain is responsible for this initial protonation step. nih.gov
In contrast, Class I terpene synthases utilize DDxxD and "NSE/DTE" motifs to coordinate with magnesium ions and facilitate the ionization of the diphosphate group of the substrate. nih.govacs.org While plant CPPS enzymes like the one from A. thaliana possess all three α, β, and γ domains, only the Class II active site within the βγ domains is functional. nih.gov The α domain in these enzymes lacks the necessary metal-binding motifs and is considered a nonfunctional vestige. nih.govresearchgate.net
Interestingly, some bacterial type II diterpene synthases, like PtmT2, possess a related DxxxxE motif, which is proposed to be involved in Mg²⁺ binding. nih.govresearchgate.net This highlights a variation in the specific motifs employed for catalysis between different evolutionary lineages. In addition to the core catalytic motifs, other conserved sequences like the LHS and PNV motifs have been identified as specific to copalyl diphosphate synthases. mdpi.com
Crystallographic Studies of CPPS Structures
X-ray crystallography has been instrumental in revealing the detailed three-dimensional structures of CPPS enzymes. wikipedia.org The crystal structure of ent-copalyl diphosphate synthase from Arabidopsis thaliana was a landmark achievement, providing the first glimpse into the architecture of a plant diTPS. researchgate.netnih.gov This structure confirmed the presence of the three α, β, and γ domains and located the active site at the interface of the β and γ domains. researchgate.netnih.govresearchgate.net
More recently, the first crystal structure of a bacterial type II diterpene synthase, PtmT2 from Streptomyces platensis CB00739, was solved at a resolution of 1.80 Å. nih.govacs.org This structure provided crucial insights into the evolution of terpene synthases, showing a characteristic double α-barrel structure for the βγ-domain. researchgate.net Docking studies with the PtmT2 structure have also helped to model the catalytically active conformation of the substrate, GGPP. nih.govresearchgate.net
These crystallographic studies, often in complex with substrate analogs or inhibitors, have allowed for the precise mapping of active site residues and have provided a structural basis for understanding the enzyme's catalytic mechanism. researchgate.netnih.gov The coordinates and experimental data from these studies are publicly available in the Protein Data Bank (PDB), a global repository for the three-dimensional structural data of large biological molecules. wikipedia.orgwwpdb.org
| Enzyme | Organism | PDB Code | Resolution (Å) | Key Structural Features |
| ent-Copalyl diphosphate synthase | Arabidopsis thaliana | 3PYA | 2.7 | αβγ tridomain architecture; active site at βγ interface. |
| PtmT2 (ent-CPP synthase) | Streptomyces platensis | 5HHW | 1.80 | βγ didomain with double α-barrel fold; DxxxxE motif. nih.govacs.org |
| Taxadiene synthase | Taxus brevifolia | 3P5R | 2.65 | αβγ tridomain architecture; active site in α domain. |
Insights from Mutagenesis Studies on CPPS Activity
Mutagenesis studies, particularly site-directed mutagenesis, have been a powerful tool to experimentally validate the functional roles of specific amino acid residues within CPPS enzymes that were predicted from structural data. illinois.edunih.gov
Site-Directed Mutagenesis to Elucidate Catalytic Residues
Site-directed mutagenesis has been employed to confirm the criticality of residues within the conserved motifs of CPPS. For example, mutations within the DxDD motif of plant CPPS have been shown to abolish or severely diminish enzymatic activity, confirming its essential role in catalysis. nih.gov Similarly, in the bacterial PtmT2 enzyme, site-directed mutagenesis of residues in the DxxxxE motif confirmed their involvement in binding the diphosphate moiety of the GGPP substrate and a magnesium ion. nih.govresearchgate.net
These studies often involve replacing a targeted amino acid with another, such as alanine (B10760859), to remove the specific functional group of the side chain and observe the effect on enzyme kinetics. nih.gov In some cases, replacing a residue with one of similar but not identical properties (e.g., aspartate to glutamate) can provide more subtle insights into the precise structural and chemical requirements at that position. nih.gov The complete loss of activity upon mutation of a specific residue is strong evidence for its direct participation in the catalytic mechanism. nih.gov
Rational Design for Modified CPPS Activity
The detailed structural and mechanistic understanding gleaned from crystallographic and mutagenesis studies opens the door for the rational design of CPPS enzymes with modified properties. nih.govnih.gov While still a developing area for CPPS specifically, the principles of rational design are well-established in enzymology. diva-portal.orgdiva-portal.org
This approach involves making specific, targeted mutations to alter an enzyme's characteristics in a predictable way. For instance, one could envision modifying the active site pocket to accept alternative substrates, thereby generating novel diterpene scaffolds. Another potential goal of rational design could be to alter the product specificity of a bifunctional enzyme or to enhance its catalytic efficiency. The success of such protein engineering efforts relies heavily on the accuracy of the initial structural models and a deep understanding of the structure-function relationships. nih.govacs.org
Structure-Function Relationship in CPPS Enzymes
The modular αβγ domain structure of many plant diTPSs, including CPPS, exemplifies a key aspect of their evolution and functional diversity. mdpi.comnih.gov The separation of the Class I (ionization-dependent) and Class II (protonation-dependent) active sites into distinct domains, even when one is vestigial, highlights a mechanism for evolutionary diversification. nih.govresearchgate.net In bifunctional enzymes, where both types of activities are present, the interplay between the two active sites is of significant interest. capes.gov.br
Furthermore, the shape and physicochemical properties of the active site cavity are critical determinants of the specific catalytic outcomes. nih.gov Subtle changes in the active site architecture can lead to the formation of different carbocation intermediates, resulting in a diverse array of diterpene products from the same GGPP substrate. The study of the structure-function relationship in CPPS enzymes, therefore, not only illuminates the fundamental principles of biological catalysis but also provides a roadmap for the potential bioengineering of these enzymes for various applications. frontiersin.org
Comparative Structural Analysis with Other Diterpene Synthases
The modular architecture of diterpene synthases (diTPSs), particularly the arrangement of their α, β, and γ domains, provides a framework for understanding their functional diversity and evolutionary relationships. This compound synthases (CPS), as Class II diTPSs, offer a compelling case study when compared to other classes of diTPSs, such as the Class I taxadiene synthase and the bifunctional Class I/II abietadiene synthase. researchgate.netnih.gov
A defining feature of plant-derived diTPSs is their organization into three distinct α-helical domains: α, β, and γ. researchgate.netnih.govnih.gov However, the catalytic activity is not uniformly distributed across these domains. In ent-copalyl diphosphate synthase (CPS), the active site is located at the interface of the β and γ domains. researchgate.netpakbs.org This is in stark contrast to Class I diTPSs like taxadiene synthase, where the catalytic machinery resides exclusively within the α domain. researchgate.netnih.gov Bifunctional diTPSs, such as abietadiene synthase, possess both Class I and Class II active sites, enabling them to catalyze sequential reactions. jmb.or.kr
The evolution of these enzymes appears to have involved gene duplication and fusion events, leading to the multi-domain structures observed today. nih.gov For instance, the structural homology between the β and γ domains of squalene-hopene cyclase and those of diTPSs suggests a common ancestry. nih.gov The presence of catalytically inactive domains in some diTPSs, such as the non-functional βγ domains in many Class I enzymes and the inactive α domain in most Class II enzymes, further supports this modular evolutionary model. nih.govnih.gov
The catalytic mechanism also distinguishes Class I and Class II synthases. Class II diTPSs, including CPS, initiate cyclization through the protonation of the geranylgeranyl diphosphate (GGPP) substrate. acs.orgfrontiersin.org This is facilitated by a conserved DXDD motif within the active site at the βγ domain interface. acs.orgresearchgate.netmdpi.com Conversely, Class I diTPSs utilize a metal-dependent mechanism, employing a conserved DDXXD motif in the α domain to bind divalent metal ions (typically Mg²⁺) that promote the ionization of the diphosphate group, initiating catalysis. jmb.or.krresearchgate.netacs.org
Structural comparisons reveal key differences in the active site architecture. The active site of CPS is a deep cavity at the βγ interface, which is more open than the active site of taxadiene synthase. researchgate.net This difference in topology accommodates the distinct catalytic strategies. In bifunctional enzymes, the product of the Class II active site is shuttled to the Class I active site, a process that likely involves conformational changes and substrate channeling. oup.com
The domain organization is not static across the plant kingdom. While many diTPSs exhibit the canonical αβγ structure, variations exist. nih.govmdpi.com For example, a bi-domain βα structure, resulting from the loss of the γ domain, is found in some angiosperms. mdpi.com This structural plasticity has been a significant driver in the diversification of diterpene skeletons produced by plants. nih.gov
Below is a comparative table summarizing the key structural and functional features of different classes of diterpene synthases.
| Feature | Class II (e.g., ent-Copalyl Diphosphate Synthase) | Class I (e.g., Taxadiene Synthase) | Class I/II (e.g., Abietadiene Synthase) |
| Catalytic Domain(s) | βγ interface researchgate.netpakbs.org | α domain researchgate.netnih.gov | Both βγ and α domains jmb.or.kr |
| Conserved Motif | DXDD acs.orgresearchgate.netmdpi.com | DDXXD jmb.or.krresearchgate.net | Both DXDD and DDXXD jmb.or.kr |
| Catalytic Mechanism | Protonation-initiated cyclization acs.orgfrontiersin.org | Metal-dependent ionization researchgate.netacs.org | Sequential protonation and ionization jmb.or.kr |
| Domain Architecture | Typically αβγ, with inactive α domain nih.govnih.gov | Can be α, αβ, or αβγ, with inactive βγ domains nih.gov | αβγ nih.gov |
| Substrate | Geranylgeranyl diphosphate (GGPP) pakbs.orgfrontiersin.org | This compound or other bicyclic diphosphates acs.org | Geranylgeranyl diphosphate (GGPP) oup.com |
| Product | This compound pakbs.orgfrontiersin.org | Taxadiene researchgate.net | Abietadiene jmb.or.kr |
This comparative analysis underscores how variations in domain architecture and active site chemistry have enabled the evolution of a vast array of diterpene synthases, each tailored to produce specific and often complex diterpenoid structures. The study of these enzymes provides fundamental insights into the molecular basis of natural product biosynthesis.
V. Biological Distribution and Ecological Significance of Copalyl Diphosphate Pathways
Copalyl Diphosphate (B83284) Biosynthesis in Plants
In plants, copalyl diphosphate biosynthesis is a central hub for the production of both primary and secondary metabolites. wikipedia.orgnih.gov The enzymes responsible for the initial cyclization of GGPP to form CPP are known as this compound synthases (CPS). pakbs.org These enzymes exhibit significant diversity, leading to different stereoisomers of CPP, such as ent-CPP, syn-CPP, and normal CPP, which serve as precursors to distinct downstream products. acs.orgbeilstein-journals.org
Role in Primary and Secondary Metabolism in Higher Plants
This compound plays a dual role in the metabolism of higher plants, participating in both essential primary metabolic pathways and the more specialized secondary metabolism. wikipedia.orgnih.gov
Primary Metabolism: The most significant role of ent-copalyl diphosphate in primary metabolism is as a committed precursor in the biosynthesis of gibberellins (B7789140) (GAs). wikipedia.orgresearchgate.netnih.gov GAs are a class of phytohormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, and flowering. nih.govfrontiersin.org The biosynthesis of GAs begins with the conversion of GGPP to ent-CPP by an ent-copalyl diphosphate synthase (ent-CPS). researchgate.netnih.gov This intermediate is then converted to ent-kaurene (B36324) by ent-kaurene synthase (KS). researchgate.net Given the importance of gibberellins, the ent-CPS enzyme is widespread among plant species and is found in various plant tissues. wikipedia.org
Secondary Metabolism: Beyond its role in GA biosynthesis, this compound is a critical branch point for the synthesis of a wide array of specialized diterpenoids. wikipedia.orgnih.gov These secondary metabolites are not essential for the basic survival of the plant but play crucial roles in ecological interactions. nih.govnih.gov In many plants, multiple CPS genes exist, with some dedicated to primary metabolism and others to secondary metabolism. nih.govresearchgate.net For instance, rice possesses two different ent-copalyl diphosphate synthases; one is involved in gibberellin biosynthesis, while the other participates in the production of phytoalexins. researchgate.netuniprot.org Similarly, many plants produce different stereoisomers of CPP, such as syn-CPP and normal CPP, which lead to diverse classes of specialized diterpenoids. researchgate.netnih.gov
Biosynthesis in Specific Plant Families (e.g., Asteraceae, Lamiaceae)
The biosynthesis of this compound and the subsequent diterpenoids is particularly prominent and well-studied in certain plant families known for their rich chemical diversity.
Lamiaceae (Mint Family): This family is a prolific producer of labdane-related diterpenoids, many of which have medicinal properties. nih.govnih.gov Species within the Lamiaceae family, such as Salvia fruticosa (Cretan sage) and Rosmarinus officinalis (Rosemary), synthesize the phenolic diterpene carnosic acid. plos.org The biosynthesis of this compound is initiated by a this compound synthase (CPS) that produces normal CPP. plos.org In general, plants in the Lamiaceae family possess an additional DTC that produces the enantiomeric normal CPP, alongside the ent-CPP required for gibberellin biosynthesis. nih.govnih.gov This highlights the evolution of specialized metabolic pathways from primary ones.
Asteraceae (Sunflower Family): Members of the Asteraceae family also exhibit diverse diterpenoid biosynthesis originating from this compound. For example, in Grindelia robusta (gumweed), a 7,13-copalyl diphosphate synthase (GrTPS2) catalyzes the initial step in the biosynthesis of grindelic acid. researchgate.net The crystal structure of this enzyme has provided insights into the catalytic mechanisms that control the specific deprotonation of the carbocation intermediate to form the characteristic double bond of its product. researchgate.net
This compound in Plant Defense Mechanisms
A primary function of the specialized metabolites derived from this compound is to defend the plant against a variety of biotic and abiotic stresses. nih.govnih.govontosight.ai These defense compounds can be classified as either phytoalexins, which are synthesized de novo in response to pathogen attack, or phytoanticipins, which are constitutively present. nih.gov
The induction of CPS gene expression is a common response to pathogen attack. For example, maize plants produce ent-copalyl diphosphate synthase in response to attack by Fusarium fungi, suggesting a role in producing phytoalexins. wikipedia.org Rice plants also demonstrate this defense strategy, with specific CPS genes being induced upon fungal infection to produce diterpenoid phytoalexins like momilactones, oryzalexins, and phytocassanes. nih.govresearchgate.net These compounds exhibit antimicrobial properties and help to protect the plant from pathogens. nih.gov The differential localization of transcripts for different CPS enzymes within the plant—for instance, in the epidermal cells that are the first line of defense—further supports their role in responding to environmental stressors. oup.com
This compound Biosynthesis in Fungi
Fungi are another major group of organisms that utilize this compound pathways to produce a diverse array of diterpenoids with significant biological activities. tandfonline.comtandfonline.com Similar to plants, the biosynthesis of these fungal diterpenoids begins with the cyclization of GGPP. frontiersin.org
Fungal Diterpenoid Pathways Involving this compound
Fungal diterpenoid pathways lead to the production of a variety of bioactive compounds, including hormones and virulence factors. frontiersin.org A well-known example is the biosynthesis of gibberellins by the fungus Gibberella fujikuroi, which is where these plant hormones were first discovered. tandfonline.com In fungi, the biosynthesis of ent-kaurene, the precursor to gibberellins, proceeds through an ent-copalyl diphosphate intermediate. researchgate.netnih.gov
Beyond gibberellins, fungi produce other diterpenoids such as aphidicolin, a DNA polymerase inhibitor, and fusicoccin (B1218859) A, which has potent effects on plant plasma membrane H+-ATPase. tandfonline.com The biosynthesis of these compounds also involves this compound intermediates. For instance, the fungus Phomopsis amygdali produces (+)-copalyl diphosphate as a step towards the synthesis of other diterpenoids. tandfonline.com
Identification of Fungal CPPS Enzymes
The enzymes responsible for this compound synthesis in fungi, known as this compound synthases (CPS), have been identified and characterized in several fungal species. acs.orgbeilstein-journals.orgtandfonline.com A key feature of many fungal diterpene synthases is that they are bifunctional. acs.orgfrontiersin.org Unlike in higher plants where CPS and kaurene synthase (KS) activities are typically carried out by separate enzymes, in many fungi, these two activities are fused into a single polypeptide. acs.orgfrontiersin.org
For example, the ent-kaurene synthase from the fungus Phaeosphaeria sp. L487 is a bifunctional enzyme that catalyzes the two-step cyclization of GGPP to ent-kaurene via an ent-CPP intermediate. nih.govcapes.gov.br Similarly, bifunctional CPS/KS enzymes have been identified in Gibberella fujikuroi and Phaeosphaeria nodorum. acs.orgtandfonline.com However, monofunctional fungal CPS enzymes also exist. In the fungus Arthrinium sacchari, a unique pair of terpene cyclases, AsCPS and AsPS, work sequentially to produce (-)-sandaracopimaradiene, with AsCPS first synthesizing this compound. beilstein-journals.org
The identification of these fungal CPS enzymes has been facilitated by genome mining and homology searches based on conserved sequence motifs, such as the DxDD motif characteristic of class II terpene cyclases. acs.orgtandfonline.com
This compound Biosynthesis in Bacteria and Algae
The biosynthesis of this compound (CPP) is not limited to plants and fungi; it is also a metabolic capability found in various bacteria and algae, where it serves as a precursor to a diverse array of diterpenoids. The enzymes responsible, this compound synthases (CPS), are typically Class II terpene synthases that catalyze the protonation-initiated cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGPP). nih.govpakbs.org
In bacteria, particularly within the phylum Actinobacteria, CPS enzymes are involved in the production of specialized metabolites with potent biological activities. For instance, the bacterium Streptomyces platensis produces the antibiotics platensimycin (B21506) and platencin. researchgate.net The biosynthesis of these compounds is initiated by the enzyme PtmT2, a verified ent-copalyl diphosphate synthase. researchgate.netnih.gov This bacterial enzyme, which possesses a characteristic βγ-domain fold, converts GGPP into ent-CPP. nih.govacs.org Similarly, other Streptomyces species utilize CPS for their respective diterpenoid biosynthetic pathways. researchgate.net
Cyanobacteria have also emerged as a source of novel diterpenoids originating from CPP. acs.orgfigshare.com Genome mining has uncovered gene clusters for natural product biosynthesis, including those encoding terpene synthases. acs.orgnih.gov In the cyanobacterium Scytonema tolypothrichoides, a pair of diterpene synthases, Cpt11 (a Class II terpene synthase) and Cts11 (a Class I terpene synthase), work sequentially. acs.orgfigshare.comnih.gov Cpt11 first catalyzes the formation of syn-copalyl diphosphate from GGPP. acs.orgfigshare.com This intermediate is then converted by Cts11 into a tricyclic diterpene alcohol. acs.org The discovery of bifunctional diterpene cyclases in certain cyanobacteria, which can both produce ent-CPP and subsequently convert it to ent-kaurene within a single protein, further highlights the diverse enzymatic strategies employed in the bacterial kingdom. oup.com
Research into algal terpenoid biosynthesis has revealed that red algae utilize microbial-type terpene synthases rather than the canonical synthases found in land plants. universiteitleiden.nl This suggests that the biosynthetic pathways for CPP and its derivatives in these organisms have distinct evolutionary origins and biochemical characteristics compared to their terrestrial counterparts.
| Organism | Enzyme | CPP Stereoisomer Produced | Reference |
|---|---|---|---|
| Streptomyces platensis | PtmT2 | ent-Copalyl diphosphate | researchgate.netnih.gov |
| Scytonema tolypothrichoides (Cyanobacterium) | Cpt11 | syn-Copalyl diphosphate | acs.orgfigshare.com |
| Various Cyanobacteria | Bifunctional DCS | ent-Copalyl diphosphate (intermediate) | oup.com |
Evolutionary Divergence of this compound Synthases Across Kingdoms
The evolution of this compound synthases (CPS) is a compelling example of gene duplication and neofunctionalization leading to vast metabolic diversity across the kingdoms of life. These enzymes, which catalyze the first committed step in the biosynthesis of thousands of labdane-related diterpenoids, show significant structural and functional divergence between bacteria, fungi, algae, and plants. nih.gov
It is widely hypothesized that the complex, multi-domain terpene synthases (TPSs) found in plants arose from simpler, ancestral bacterial enzymes. nih.govacs.org Most plant diterpene synthases feature an αβγ domain architecture. nih.govacs.org This structure is thought to have evolved from the fusion of a ancestral bacterial Class II terpene synthase (with a βγ-domain structure) and a Class I terpene synthase (with an α-domain). nih.govacs.org The discovery of bifunctional diterpene cyclases in bacteria, which carry out both Class II and Class I reactions, provides a potential "missing link" supporting this evolutionary hypothesis. oup.com
A key divergence is seen in the functionality of CPS enzymes. In fungi and early-diverging plants like mosses, the CPS enzyme is often bifunctional, possessing both ent-CPP synthase activity and a subsequent ent-kaurene synthase activity within the same polypeptide chain. wikipedia.org In contrast, higher plants and bacteria typically employ two separate, monofunctional enzymes for these sequential reactions. wikipedia.org This separation allows for greater regulatory control and metabolic channeling.
Within the plant kingdom itself, CPS evolution is marked by repeated gene duplication events that have allowed for the separation of primary and specialized (secondary) metabolism. nih.govnih.gov All land plants require a CPS that produces ent-CPP for the biosynthesis of gibberellins (GAs), which are essential phytohormones. dntb.gov.uanih.gov This primary metabolic function is highly conserved. nih.gov However, many plants, such as rice (Oryza sativa) and maize (Zea mays), possess multiple CPS genes. nih.govtandfonline.com For example, rice has two distinct ent-CPS enzymes; OsCPS1 is dedicated to GA biosynthesis, while OsCPS2 is involved in producing defensive phytoalexins. nih.govtandfonline.com Rice also has a syn-CPS for the production of other defensive compounds, highlighting how gene duplication and subsequent changes in the enzyme's active site lead to different stereochemical outcomes and new biological functions. nih.govnih.gov
Phylogenetic analysis reveals that plant CPSs involved in specialized metabolism often cluster separately from those dedicated to primary GA biosynthesis. nih.govnih.gov The evolution from a conserved ancestral CPS for GA production to a diverse array of CPSs for specialized metabolites appears to have occurred early in the evolution of cereal crops. nih.gov This functional divergence is driven by variations in key amino acid residues that control substrate binding, the stabilization of carbocation intermediates, and the ultimate stereochemical configuration of the CPP product. pakbs.org For instance, a conserved histidine-asparagine dyad has been identified as crucial for the catalytic base function in CPSs involved in GA biosynthesis in both plants and bacteria, but notably not in fungi, indicating separate evolutionary pathways for this function. oup.com
| Kingdom/Group | Typical CPS Structure/Functionality | Domain Architecture | Evolutionary Significance | Reference |
|---|---|---|---|---|
| Bacteria | Monofunctional (CPS or KS) or Bifunctional (CPS-KS) | βγ (Class II) or α (Class I) | Considered ancestral to plant TPS; monofunctional enzymes allow for modular pathways. | acs.orgoup.comwikipedia.org |
| Fungi | Bifunctional (CPS and KS activity in one protein) | Fused domains | Represents a different evolutionary strategy compared to higher plants; GA pathway evolved independently. | wikipedia.orgnih.gov |
| Lower Plants (e.g., Mosses) | Often bifunctional, similar to fungi | Fused domains | Represents an early stage in plant TPS evolution before the widespread separation of CPS and KS functions. | wikipedia.org |
| Higher Plants | Primarily monofunctional (separate CPS and KS enzymes) | αβγ (Class II CPS has inactive α domain) | Gene duplication led to divergence of primary (gibberellin) and specialized (defense) metabolism. | nih.govwikipedia.orgnih.gov |
Vi. Downstream Pathways Utilizing Copalyl Diphosphate
General Principles of Diterpenoid Cyclization from Copalyl Diphosphate (B83284)
The conversion of copalyl diphosphate into more complex diterpenoid scaffolds is catalyzed by class I diterpene synthases (diTPSs). The fundamental chemical strategy employed by these enzymes begins with the ionization of the allylic diphosphate ester of CPP. rsc.org This critical first step is facilitated by a conserved aspartate-rich motif (DDXXD) and a (N,D)DXX(S,T)XXXE motif within the enzyme's active site. nih.gov These motifs coordinate with magnesium ions (Mg²⁺), which in turn bind the diphosphate moiety of the substrate, promoting the departure of the pyrophosphate group (PPi) and generating a highly reactive carbocation. nih.govnih.gov
Once formed, this initial carbocation triggers a cascade of intramolecular cyclizations and rearrangements. The enzyme's active site acts as a template, guiding the folding of the substrate and stabilizing the transient, high-energy carbocation intermediates that are formed sequentially throughout the reaction. oup.com The precise nature of the final product is determined by how this cascade is terminated, which typically occurs through deprotonation or quenching of the final carbocation with a water molecule. rsc.org
The cyclization cascades are sophisticated and exothermic processes where carbocation intermediates are converted into more stable forms, such as tertiary carbocations or allyl cations. wikipedia.org Theoretical studies, such as those using density functional theory (DFT), have been instrumental in elucidating these complex pathways, often revealing that the reactions proceed without the involvement of less stable secondary carbocation intermediates. wikipedia.orgacs.orgnih.gov The protein scaffold itself plays a crucial role, not merely by conformational control, but also potentially through electrostatic effects that chaperone the carbocation cascade to its specific endpoint. oup.com
Biosynthesis of Specific Diterpenoid Classes from this compound
The common platform of class I diTPS catalysis acting on a CPP substrate gives rise to an astonishing diversity of molecular architectures. Different stereoisomers of CPP, such as (+)-CPP, ent-CPP, and syn-CPP, produced by distinct class II diTPSs, serve as starting points for different families of diterpenoids. researchgate.netnih.gov
Labdane-Type Diterpenoids
The term "labdane-type" can refer to the bicyclic core structure itself or to diterpenoids that retain this fundamental skeleton without further cyclization. While this compound is the archetypal labdadienyl diphosphate intermediate, some pathways terminate at a bicyclic stage, sometimes involving oxygenation. For instance, the enzyme copal-8-ol diphosphate synthase from Cistus creticus catalyzes the formation of copal-8-ol diphosphate, a putative precursor to oxygen-containing labdane (B1241275) diterpenes. oup.com In other cases, the diphosphate group of a CPP stereoisomer is simply removed by hydrolysis or deprotonation to yield a stable bicyclic labdane diterpene. However, more commonly, CPP is an intermediate that is further cyclized by a class I diTPS. frontiersin.orgcjnmcpu.com For example, in maize, (+)-CPP can be converted by class I enzymes into various labdane structures. frontiersin.org The formation of specific labdane-type diterpenoids is thus dependent on the stereochemistry of the initial CPP precursor and the specific class I diTPS that acts upon it. researchgate.netmdpi.com
| Enzyme | Substrate | Product(s) | Organism |
| Copal-8-ol diphosphate synthase | Geranylgeranyl diphosphate | Copal-8-ol diphosphate | Cistus creticus |
| ZmCPS3 ((+)-CPP synthase) | Geranylgeranyl diphosphate | (+)-Copalyl diphosphate | Zea mays (Maize) |
| ZmCPS4 (8,13-CPP synthase) | Geranylgeranyl diphosphate | 8,13-Copalyl diphosphate, Labda-13-en-8-ol diphosphate | Zea mays (Maize) |
Clerodane-Type Diterpenoids
The biosynthesis of clerodane diterpenoids involves significant skeletal rearrangement from the initial labdadienyl cation intermediate formed from GGPP. researchgate.net Unlike the direct cyclization seen for kauranes or abietanes from a stable CPP intermediate, the formation of the clerodane backbone requires a series of hydride and methyl group migrations. The process is initiated by a class II diTPS, but one that directs the cyclization cascade toward the characteristic rearranged clerodane structure. For example, clerodienyl diphosphate synthase 1 (PvCPS1) from switchgrass stereoselectively converts GGPP directly to cis-trans-clerodienyl diphosphate. nih.gov In Salvia divinorum, a specific clerodienyl diphosphate synthase (SdCPS2) is responsible for catalyzing the committed step in the biosynthesis of the bioactive clerodane salvinorin A. nih.gov While these synthases are class II diTPSs that produce a bicyclic diphosphate, the rearrangement to the clerodane skeleton is a key feature, distinguishing them from the this compound synthases that produce unrearranged labdane intermediates for other pathways. cas.cnbeilstein-journals.org
| Enzyme | Substrate | Product | Organism |
| SdCPS2 (Clerodienyl diphosphate synthase) | Geranylgeranyl diphosphate | Clerodienyl diphosphate | Salvia divinorum |
| PvCPS1 (Clerodienyl diphosphate synthase 1) | Geranylgeranyl diphosphate | cis-trans-Clerodienyl diphosphate | Panicum virgatum (Switchgrass) |
Kaurene-Type Diterpenoids (e.g., ent-kaurene (B36324) for gibberellins)
The biosynthesis of ent-kaurene is a well-established and vital pathway, as it serves as the precursor for the gibberellin family of phytohormones. oup.comnih.gov This process involves the sequential action of two monofunctional diTPSs in higher plants. First, a class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP). researchgate.netportlandpress.comwikipedia.org Subsequently, a class I diTPS, ent-kaurene synthase (KS), utilizes ent-CPP as its substrate. maxapress.com The KS enzyme catalyzes the ionization of the diphosphate group from ent-CPP, followed by a further cyclization and rearrangement cascade to form the tetracyclic hydrocarbon ent-kaurene. nih.govmdpi.com In some fungi and bryophytes, these two catalytic functions are fused into a single bifunctional enzyme (CPS/KS) that channels GGPP directly to ent-kaurene via a bound ent-CPP intermediate. uniprot.org
| Enzyme | Substrate | Product | Organism |
| ent-Kaurene Synthase (KS) | ent-Copalyl diphosphate | ent-Kaurene | Higher Plants (e.g., Ilex latifolia) maxapress.com |
| CPS/KS | Geranylgeranyl diphosphate | ent-Kaurene (via ent-CPP) | Gibberella fujikuroi (Fungus) uniprot.org |
| BjKS | ent-Copalyl diphosphate | ent-Kaurene | Bradyrhizobium japonicum rsc.org |
Taxane-Type Diterpenoids
The biosynthesis of the taxane (B156437) skeleton, the core of the anticancer drug paclitaxel (B517696) (Taxol), represents a significant departure from the other pathways discussed. The committed step is the conversion of the linear precursor GGPP directly to the tricyclic olefin taxa-4(5),11(12)-diene. nih.govacs.orgpnas.org This complex cyclization is catalyzed by a single class I enzyme, taxadiene synthase (TXS). nih.govwikipedia.org Critically, this pathway does not proceed through a stable this compound intermediate. nih.govacs.org Instead, taxadiene synthase catalyzes a unique and complex carbocation cascade involving a proposed verticillyl cation intermediate to form the characteristic 6-8-6 fused ring system of the taxanes. acs.orgnih.govmcmaster.ca Therefore, taxane biosynthesis is not considered a downstream pathway of this compound.
| Enzyme | Substrate | Product | Organism |
| Taxadiene Synthase (TXS) | Geranylgeranyl diphosphate | Taxa-4(5),11(12)-diene | Taxus spp. (Yew) nih.govacs.org |
Abietane-Type Diterpenoids
The formation of abietane-type diterpenoids, a large group of compounds with significant biological activities, follows the canonical two-step diTPS pathway. rsc.org The biosynthesis begins with the formation of (+)-copalyl diphosphate from GGPP, catalyzed by a class II (+)-CPP synthase (CPS). nih.govresearchgate.net This intermediate is then utilized by a class I diTPS, often referred to as a kaurene synthase-like (KSL) enzyme, which catalyzes the secondary cyclization and rearrangement to form the characteristic tricyclic abietane (B96969) skeleton. researchgate.netnih.gov A key product in many species, such as Salvia miltiorrhiza, is miltiradiene (B1257523), which serves as the precursor for bioactive compounds like tanshinones. researchgate.netfrontiersin.org The conversion of (+)-CPP to miltiradiene is a critical branching point, diverting carbon flux away from primary metabolism and into this specialized defensive chemistry. nih.govresearchgate.net
| Enzyme | Substrate | Product | Organism |
| SmKSL1 (KSL) | (+)-Copalyl diphosphate | Miltiradiene | Salvia miltiorrhiza frontiersin.org |
| RoKSL1 / RoKSL2 | (+)-Copalyl diphosphate | Abietane diterpene | Rosmarinus officinalis (Rosemary) nih.gov |
| Miltiradiene Synthase | (+)-Copalyl diphosphate | Miltiradiene | Various plants researchgate.netresearchgate.net |
Other Diverse Diterpenoid Skeletons
While pathways leading to gibberellins (B7789140) and major resin acids are well-documented, the metabolic fate of this compound also includes the formation of less common but structurally diverse diterpenoid skeletons. Research into various plant species has uncovered novel diTPSs that produce unique bicyclic intermediates and final scaffolds, expanding the known chemical space originating from CPP.
In the bioenergy crop switchgrass (Panicum virgatum), a comprehensive analysis of its diTPS family revealed the production of several unusual labdane-related skeletons. oup.com Beyond the expected ent-CPP for gibberellin biosynthesis, switchgrass possesses enzymes that synthesize syn-CPP and two other intermediates not previously seen in plants: ent-neo-cis-trans-clerodienyl diphosphate (CT-CLPP) and (+)-labda-8,13E-dienyl diphosphate (8,13-CPP). oup.com The discovery of these pathways highlights the metabolic plasticity within a single species to generate a range of foundational diterpenoid structures.
Further illustrating this diversity, a diTPS from Cistus creticus (rock rose) was found to produce copal-8-ol diphosphate. oup.com This reaction, likely initiated by protonation of the terminal double bond of GGPP followed by the capture of a hydroxyl anion, generates an oxygen-containing bicyclic intermediate. This is significant as it provides a direct enzymatic route to oxygenated labdane-type diterpenes, which are pharmacologically active compounds abundant in the plant's resin. oup.com Similarly, the formation of the diterpene alcohol cis-abienol (B1683541) in balsam fir (Abies balsamea) proceeds through a labda-13-en-8-ol diphosphate intermediate, representing another distinct cyclization product from the common GGPP precursor. oup.com
These examples demonstrate that the initial cyclization step catalyzed by class II diTPSs can yield a broader range of phosphorylated intermediates than just the canonical CPP stereoisomers, setting the stage for the biosynthesis of a wide variety of downstream diterpenoids.
Table 1: Examples of Diverse Diterpenoid Skeletons and Intermediates
| Diterpenoid Skeleton/Intermediate | Key Enzyme(s) | Precursor | Organism | Reference(s) |
|---|---|---|---|---|
| ent-neo-cis-trans-clerodienyl diphosphate (CT-CLPP) | PvTPS (diTPS) | GGPP | Panicum virgatum (Switchgrass) | oup.com |
| (+)-labda-8,13E-dienyl diphosphate (8,13-CPP) | PvTPS (diTPS) | GGPP | Panicum virgatum (Switchgrass) | oup.com |
| Copal-8-ol diphosphate | CcCLS (diTPS) | GGPP | Cistus creticus | oup.com |
| cis-Abienol | cis-Abienol synthase | GGPP | Abies balsamea (Balsam fir) | oup.com |
Interplay with Other Diterpene Synthases and Cytochrome P450 Monooxygenases
The structural diversity of diterpenoids is massively amplified by the sequential action of class I diTPSs and cytochrome P450 monooxygenases (P450s). nih.govresearchgate.netnih.gov This enzymatic interplay is a cornerstone of diterpenoid biosynthesis, where the hydrocarbon skeletons produced by class I diTPSs from CPP are tailored and functionalized by P450s. nih.govresearchgate.net These P450 enzymes are versatile catalysts that introduce hydroxyl groups and other functionalities, which are often critical for the biological activity of the final compounds. nih.govnih.gov
A classic example of this interplay is found in the biosynthesis of gibberellins, which are essential plant hormones. The pathway begins with the conversion of ent-CPP to the tetracyclic diterpene ent-kaurene, a reaction catalyzed by the class I enzyme ent-kaurene synthase (KS). oup.com Subsequently, a P450-dependent monooxygenase, CYP701, oxidizes ent-kaurene at the C-19 position to produce ent-kaurenoic acid, a key intermediate that undergoes several further P450-catalyzed oxidations to yield the active gibberellin molecules. oup.com
In the specialized metabolism of conifers, this interplay is responsible for the production of diterpene resin acids used in chemical defense. For instance, in lodgepole pine, (+)-CPP is used by a class I diTPS to produce abietadiene. This diterpene is then oxidized by a specific P450, CYP720B1, to form abietic acid, a major component of oleoresin. oup.com
The biosynthesis of the potent anticancer drug paclitaxel (Taxol) in yew (Taxus) species provides a remarkable example of extensive P450 modification. Following the formation of the core taxadiene skeleton, a series of P450 hydroxylases catalyze precise oxidations at multiple positions on the molecule. nih.gov These hydroxylations are essential steps in building the complex, highly functionalized structure of Taxol and are critical for its therapeutic efficacy. nih.gov
More recent research in switchgrass has uncovered a novel variation of this interplay in the formation of furanoditerpenoids. A specific group of P450s belonging to the CYP71 clan (CYP71Z25-29) was found to catalyze the addition of a furan (B31954) ring directly onto diterpene scaffolds. nih.govbiorxiv.org Intriguingly, these P450s can act on diterpene alcohol intermediates produced directly by class II diTPSs, in some cases bypassing the need for a class I diTPS altogether. This discovery reveals an alternative and efficient metabolic route to creating functionalized diterpenoids. biorxiv.org
Table 2: Interplay of Diterpene Synthases (diTPS) and Cytochrome P450s (P450)
| Initial Intermediate | Class I diTPS Product | Key P450(s) | Final Modified Product(s) | Biological Class/Function | Reference(s) |
|---|---|---|---|---|---|
| ent-Copalyl diphosphate | ent-Kaurene | CYP701 | ent-Kaurenoic Acid & downstream products | Gibberellin Phytohormones | oup.com |
| (+)-Copalyl diphosphate | Abietadiene | CYP720B1 | Abietic Acid | Diterpene Resin Acid (Defense) | oup.com |
| Taxadiene (from GGPP) | N/A (Taxadiene is the scaffold) | Multiple P450s (e.g., taxane hydroxylases) | Taxol (Paclitaxel) and related taxoids | Anticancer Agent | nih.gov |
| Diterpene Scaffolds | N/A (Can act on Class II diTPS products) | CYP71Z25-29 | Furanoditerpenoids | Specialized Metabolites (Defense) | nih.govbiorxiv.org |
| ent-Copalyl diphosphate | ent-Cassa-12,15-diene | P450s | Phytocassanes | Phytoalexins (Defense) | researchgate.net |
| syn-Copalyl diphosphate | syn-Pimara-7,15-diene | P450s | Momilactones | Phytoalexins, Allelochemicals | researchgate.net |
Vii. Advanced Methodologies in Copalyl Diphosphate Research
In Vitro Enzymatic Assays for CPPS Activity
In vitro enzymatic assays are fundamental for characterizing the catalytic activity of CPPS. databiotech.co.il These assays are performed in a controlled environment outside of a living organism, which allows for the precise measurement of enzyme kinetics and the effects of various factors like substrates, inhibitors, and metal ions on enzyme function. databiotech.co.il The general principle involves incubating the purified CPPS enzyme with its substrate, geranylgeranyl diphosphate (B83284) (GGPP), and then detecting the formation of the product, copalyl diphosphate. nih.govnih.gov
Key components of a typical in vitro CPPS assay include:
Purified Enzyme : The CPPS enzyme is often produced recombinantly in host systems like Escherichia coli and purified. nih.gov
Substrate : Geranylgeranyl diphosphate (GGPP) is the universal precursor for diterpenoid biosynthesis and the substrate for CPPS. sciengine.com
Buffer and Cofactors : The assay is conducted in a buffer solution at an optimal pH and temperature for the enzyme. Divalent metal ions, particularly Mg²⁺, are often required for CPPS activity. tandfonline.com
Radiometric Assays
Radiometric assays are a highly sensitive method for detecting enzyme activity. These assays utilize a radiolabeled substrate, such as [³H]GGPP. After the enzymatic reaction, the radiolabeled product, [³H]this compound, can be separated from the unreacted substrate and quantified using scintillation counting. This method allows for the detection of very small amounts of product, making it suitable for enzymes with low activity or for detailed kinetic studies. cnjournals.com Sensitive radiometric assays have been developed to measure the conversion of radiolabeled GGPP to products like ent-kaurene (B36324), which is downstream of ent-copalyl diphosphate. cnjournals.com
HPLC-Based Detection of Products
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of CPPS research, HPLC is used to detect the formation of CPP from GGPP. nih.gov
The general workflow for an HPLC-based assay involves:
Enzymatic Reaction : The in vitro assay is performed as described above. nih.gov
Quenching : The reaction is stopped, often by adding a solvent like methanol. acs.org
Analysis : The reaction mixture is injected into an HPLC system. nih.govacs.org
The separation of GGPP and CPP is typically achieved using a C18 reverse-phase column. acs.orgnih.gov The mobile phase often consists of a gradient of an aqueous buffer (like ammonium (B1175870) bicarbonate) and an organic solvent (like acetonitrile). acs.org The substrate and product are detected by monitoring their absorbance at a specific wavelength, commonly 210 nm, with a photodiode array detector. nih.govacs.org Under specific conditions, GGPP and ent-CPP have been shown to have distinct retention times, for instance, 11.9 and 10.4 minutes respectively, allowing for their clear separation and quantification. nih.govacs.org
Table 1: Example HPLC Parameters for CPPS Assay
| Parameter | Value |
|---|---|
| Column | YMC-Triart C18 (250 × 4.6 mm, 5 µm) acs.org |
| Mobile Phase | Gradient of 20–70% acetonitrile (B52724) in 25 mM NH₄HCO₃ acs.org |
| Flow Rate | 1 mL/min acs.org |
| Detection | 210 nm (Photodiode Array Detector) nih.govacs.org |
| Retention Time (GGPP) | 11.9 min nih.govacs.org |
| Retention Time (ent-CPP) | 10.4 min nih.govacs.org |
GC-MS Analysis of Downstream Products
Gas Chromatography-Mass Spectrometry (GC-MS) is another critical analytical technique used in CPP research. Since CPP itself is a diphosphate ester and not readily volatile, it is often dephosphorylated to its corresponding alcohol, copalol, before GC-MS analysis. nih.gov This analysis is particularly useful for identifying the specific stereoisomer of CPP produced by the enzyme and for detecting downstream products. nih.govresearchgate.net
The process typically involves:
Enzymatic Reaction and Dephosphorylation : After the CPPS reaction, the product is treated with a phosphatase enzyme to remove the diphosphate group, yielding copalol.
Extraction : The resulting dephosphorylated products are extracted into an organic solvent, such as hexanes. nih.gov
GC-MS Analysis : The extract is then analyzed by GC-MS. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer provides a mass spectrum for each compound, which serves as a molecular fingerprint. nih.gov
By comparing the retention time and mass spectrum of the enzymatic product with authentic standards, researchers can confirm the identity and stereochemistry of the CPP produced. For example, ent-copalol can be distinguished from syn-copalol (B1249333) based on their different retention times. nih.gov GC-MS is also used to identify further downstream products, such as ent-kaurene, which is formed from ent-CPP by a subsequent enzyme, ent-kaurene synthase. researchgate.netresearchgate.net
Table 2: Example GC-MS Parameters for Analysis of Dephosphorylated CPPS Products
| Parameter | Value |
|---|---|
| Column | HP-5 |
| Ionization Source | Electronic Bombardment nih.gov |
| Bombardment Voltage | 70 eV nih.gov |
| Scan Range | 50–400 amu m/z nih.gov |
| Ion Source Temperature | 230 °C nih.gov |
| Key Ion for ent-copalol | m/z 275 nih.govresearchgate.net |
Genetic Engineering Approaches for Pathway Elucidation
Genetic engineering provides powerful tools to investigate the function of CPPS genes and their role in metabolic pathways within living organisms. These approaches involve manipulating the expression of genes to observe the resulting effects on the plant's or microbe's metabolism and phenotype. nih.gov
Gene Knockout and Overexpression Studies
Gene knockout and overexpression studies are central to understanding the in vivo function of a specific CPPS gene.
Gene Knockout : This technique involves inactivating or "knocking out" a specific gene. In plants, this can be achieved using methods like T-DNA insertional mutagenesis or, more recently, CRISPR-Cas9 gene editing. nih.govfrontiersin.org By creating a mutant plant that lacks a functional CPPS gene, researchers can observe the resulting phenotype. For example, knocking out the ZmCPS1 gene in maize, which is involved in gibberellin biosynthesis, results in a characteristic dwarf phenotype. nih.govfrontiersin.org This provides strong evidence for the gene's role in this specific metabolic pathway.
Overexpression : Conversely, overexpression studies involve increasing the expression of a particular gene. This can reveal the rate-limiting steps in a metabolic pathway and can be used to enhance the production of specific compounds. frontiersin.org For instance, overexpressing genes for enzymes in the gibberellin biosynthesis pathway has been shown to alter plant growth and development. nih.govfrontiersin.org Comparing the metabolic profiles of knockout, overexpression, and wild-type plants can provide a detailed picture of the gene's function. researchgate.netresearchgate.net
Transient and Stable Transformation Systems
Transformation systems are the methods used to introduce foreign DNA into an organism to achieve gene knockout or overexpression. These can be broadly categorized as transient or stable.
Transient Transformation : This method involves the temporary expression of a gene in plant cells or tissues without integrating the foreign DNA into the host genome. frontiersin.org It is a rapid and efficient way to test gene function, analyze subcellular protein localization, and investigate protein-protein interactions. frontiersin.orgnih.gov A common method is Agrobacterium-mediated infiltration, where a suspension of Agrobacterium tumefaciens carrying the gene of interest is injected into a plant leaf. nih.gov This system has been used to confirm the production of diterpenoid products like miltiradiene (B1257523) in Nicotiana benthamiana by co-expressing a CPPS and a downstream terpene synthase. researchgate.net
Stable Transformation : This process involves the integration of the foreign DNA into the host organism's genome, leading to heritable changes. frontiersin.org While more time-consuming than transient methods, stable transformation is essential for creating mutant lines for long-term study and for the permanent modification of plant traits. scielo.br Agrobacterium-mediated transformation is a widely used method for creating stable transgenic plants. scielo.br For example, stable transformation of Arabidopsis thaliana has been instrumental in elucidating the gibberellin biosynthetic pathway, including the function of CPPS. scielo.brslu.se
Chemoenzymatic Synthesis Strategies Utilizing CPPS
Chemoenzymatic synthesis has emerged as a powerful strategy for producing complex, high-value diterpenoids, leveraging the remarkable stereoselectivity of enzymes like this compound synthase (CPPS) in combination with the versatility of traditional chemical reactions. This approach typically involves two main phases: an initial biocatalytic step to construct the complex polycyclic diterpene scaffold, followed by chemical modifications to achieve the final target molecule. The structural complexity and numerous chiral centers of diterpenoids make their complete chemical synthesis exceptionally challenging and often economically unviable. msu.edu
The general strategy commences with the biocatalytic cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP), into a specific stereoisomer of this compound (e.g., ent-CPP) by a CPPS. This intermediate can then be further cyclized by a second terpene synthase, such as a kaurene synthase (KS), to form foundational skeletons like ent-kaurene. uniprot.org These enzymatic steps establish the core polycyclic structure with precise stereochemistry, a feat that is difficult to replicate with conventional chemistry.
Once the diterpene scaffold is formed, subsequent modifications are often required. While nature uses tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s), for selective oxidations, chemoenzymatic strategies often integrate these or other enzymes with chemical steps. A prominent example is the chemoenzymatic synthesis of various complex ent-kaurane diterpenoids starting from steviol (B1681142), the aglycone of stevia glycosides. rsc.org Steviol itself is derived biosynthetically via the ent-CPP pathway.
In these syntheses, specific P450 enzymes are employed as biocatalysts for site-selective C-H hydroxylation, a notoriously difficult chemical transformation. For instance, researchers have utilized a toolkit of P450s to introduce hydroxyl groups at various positions on the steviol scaffold, which are otherwise chemically hard to access. rsc.orgoup.com These enzymatic oxidations provide functional handles that can then be used for subsequent chemical transformations, enabling the synthesis of a diverse array of natural products and their analogues, such as rosthornin B and fischericin B. oup.com This hybrid approach, combining the precision of biocatalysis for scaffold construction and functionalization with the broad scope of chemical synthesis, provides streamlined and efficient routes to valuable diterpenoids. nih.gov
Computational Approaches for CPPS Modeling and Mechanism Prediction
Computational chemistry has become an indispensable tool for investigating the intricate mechanisms of this compound synthases (CPPS). These methods provide insights at an atomic level, complementing experimental data to build a comprehensive picture of the enzyme's catalytic cycle. Homology modeling, quantum mechanics (QM), and the methods discussed below are routinely used to study these complex enzymes.
Molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of CPPS enzymes over time, revealing crucial information about conformational changes, substrate binding, and the role of the protein environment in catalysis. By simulating the motion of atoms, MD can capture the induced-fit mechanism upon substrate binding, where the enzyme undergoes conformational changes to enclose the substrate in a catalytically competent state. rsc.orgmuckrack.com
MD simulations have been instrumental in understanding the role of flexibility in specific regions of the enzyme, such as loops that cap the active site. For example, simulations of an ancestral ent-copalyl diphosphate synthase (PtmT2) revealed that differences in the flexibility of an active-site capping loop contributed to its enhanced thermostability compared to its modern counterpart. acs.org This highlights how protein dynamics are linked to enzyme function and evolution.
Furthermore, MD simulations can elucidate the complex choreography of the cyclization cascade. They can be used to study how the enzyme pre-organizes the flexible GGPP substrate into a conformation conducive to cyclization and how it stabilizes the highly reactive carbocation intermediates formed during the reaction. rsc.orgresearchgate.net Simulations can also shed light on the role of water molecules within the active site, indicating whether they are positioned to act as a catalytic base for deprotonation to terminate the reaction or are excluded to prevent premature quenching of intermediates. chemrxiv.org By integrating MD simulations with experimental data, a more complete understanding of how mutations impact enzyme function and product specificity can be achieved. rsc.org
Docking studies are computational methods used to predict the preferred binding orientation of a ligand (such as the substrate GGPP or the product CPP) to its enzyme. This technique is crucial for understanding the initial steps of the enzymatic reaction and for rationalizing the enzyme's specificity. In CPPS research, docking is widely used to model how GGPP fits into the active site cavity and to identify the key amino acid residues that interact with it. uniprot.orgacs.org
These studies have successfully modeled the catalytically active conformation of GGPP, showing it folded in a way that brings the carbon atoms destined to form new bonds into close proximity. uniprot.org For instance, in the bacterial ent-CPP synthase PtmT2, docking calculations showed the GGPP conformer oriented such that the general acid (D313) is perfectly positioned to protonate the terminal double bond, initiating the cyclization cascade. uniprot.org
Docking, often combined with site-directed mutagenesis, has been instrumental in identifying and validating the roles of specific active site residues. acs.org These studies have pinpointed residues crucial for binding the diphosphate moiety of the substrate, stabilizing carbocation intermediates through cation-π interactions, and steering the cyclization towards a specific product. This knowledge is invaluable for enzyme engineering efforts aimed at creating novel CPPS variants with altered product profiles.
The table below summarizes key findings from various docking studies on different this compound synthases.
| Enzyme/Organism | Method/Software | Key Findings and Identified Residues | Reference(s) |
| ent-CPP Synthase (PtmT2) / Streptomyces platensis | AutoDock | Modeled the binding of GGPP and ent-CPP. Identified D313 as the general acid for protonation and K402 as essential for substrate binding/activity. | acs.org, uniprot.org |
| syn-CPP Synthase (OsCyc1) / Oryza sativa (Rice) | Molecular Docking | Docked syn-CPP, (+)-CPP, and ent-CPP to investigate product specificity. Highlighted the role of specific residues in determining the stereochemical outcome. | |
| ent-CPP Synthase / Arabidopsis thaliana | AutoDock Vina | Used to screen mutants with potentially improved stability and ligand affinity. Assessed the binding energy of GGPP in the active site of designed variants. | |
| Labdenediol Diphosphate Synthase (LPPS) / Andrographis paniculata | Homology Modeling & Docking | Identified key hydrophobic and π-π interactions with the isoprenoid chain. Key residues include Y196, F262, W266, and Y445. | publish.csiro.au |
| CPP Synthase (SmCPS) / Salvia miltiorrhiza | SWISSDOCK | Identified E203 and K238 as important for substrate binding and conformational changes. F256 and Y505 were found to stabilize the carbocation intermediate. |
Viii. Metabolic Engineering and Synthetic Biology Applications Involving Copalyl Diphosphate
Engineering Microbial Hosts for Enhanced Copalyl Diphosphate (B83284) Production
The selection and engineering of a suitable microbial chassis are foundational to the successful production of CPP and its derivatives. The primary goal is to channel the cell's central carbon metabolism towards the synthesis of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and subsequently to CPP.
Saccharomyces cerevisiae is a favored host for metabolic engineering due to its GRAS (generally recognized as safe) status, well-characterized genetics, and its native mevalonate (B85504) (MVA) pathway, which naturally produces the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). rsc.org
Researchers have successfully engineered S. cerevisiae for the production of CPP-derived molecules. A common strategy involves enhancing the endogenous MVA pathway to increase the precursor supply. rsc.orgresearchgate.net For instance, to achieve the de novo biosynthesis of ent-copalol (the dephosphorylated product of ent-CPP), a chassis strain of S. cerevisiae was engineered by strengthening the MVA pathway genes and reducing flux towards competing pathways. rsc.orgresearchgate.netuniprot.org In this work, five different ent-copalyl diphosphate synthase (CPPS) enzymes from the plant Andrographis paniculata were screened, identifying ApCPS2 as the most efficient. researchgate.netuniprot.org Further enhancements, including the optimization of the acetyl-CoA supply and the use of enzyme fusions, led to a final titer of 35.6 mg/L of ent-copalol. rsc.orgresearchgate.netuniprot.org
Fusion protein strategies have proven particularly effective in yeast. The fusion of a labdadienyl/copalyl diphosphate synthase (SmCPS) and a kaurene synthase-like enzyme (SmKSL) from Salvia miltiorrhiza, along with the fusion of upstream enzymes, increased the production of miltiradiene (B1257523) to 365 mg/L in a fed-batch fermenter. frontiersin.org These engineering efforts highlight yeast's potential as a robust platform for diterpenoid production.
Table 1: Examples of Diterpenoid Production in Engineered S. cerevisiae
| Target Diterpenoid | Precursor CPP | Key Engineering Strategies | Titer Achieved | Reference(s) |
|---|---|---|---|---|
| ent-Copalol | ent-CPP | MVA pathway strengthening; ApCPS2 expression; Acetyl-CoA optimization; Enzyme fusion. | 35.6 mg/L | rsc.orgresearchgate.netuniprot.org |
| Miltiradiene | (+)-CPP | Fusion of SmCPS and SmKSL; Fusion of GGPP and FPP synthases; MVA pathway optimization. | 365 mg/L | frontiersin.org |
| Sclareol (B1681606) | 8-hydroxy-CPP | Protein engineering (fusion of ERG20 and CLS); Overexpression of SCLS. | 750 mg/L | frontiersin.orgnih.gov |
Escherichia coli is another workhorse of metabolic engineering, valued for its rapid growth and the ease of genetic manipulation. nih.gov It utilizes the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the biosynthesis of IPP and DMAPP. wikipedia.org A significant focus of engineering in E. coli is to boost the output of this native pathway to provide sufficient precursors for diterpenoid synthesis. nih.govwikipedia.org
Modular metabolic engineering systems have been developed to facilitate the co-expression of the necessary enzymes, typically a GGPP synthase (GGPPS), a CPPS, and a downstream class I diterpene synthase. chemrxiv.org To increase metabolic flux towards terpenoids, key genes from the endogenous isoprenoid precursor pathway are often overexpressed. chemrxiv.org For example, in a project to produce ent-kaurene (B36324), researchers co-expressed ent-CPPS and ent-kaurene synthase (KS) from Stevia rebaudiana. wikipedia.org The production was systematically optimized by screening GGPPS from various organisms and different E. coli host strains. wikipedia.org A crucial step was the overexpression of key MEP pathway enzymes: 1-deoxy-D-xylulose-5-phosphate synthase (DXS), farnesyl diphosphate synthase (IspA), and isopentenyl diphosphate isomerase (IDI). wikipedia.org This multi-level optimization strategy resulted in an ent-kaurene titer of 578 mg/L in a bioreactor. wikipedia.org
E. coli also serves as a rapid platform for the functional characterization of newly discovered diterpene synthases. tandfonline.com By co-expressing a candidate CPPS with a GGPPS, the resulting CPP is often dephosphorylated by endogenous E. coli phosphatases, yielding the corresponding diterpene alcohol, which can be easily extracted and identified. tandfonline.com
Table 2: Examples of Diterpenoid Production in Engineered E. coli
| Target Diterpenoid | Precursor CPP | Key Engineering Strategies | Titer Achieved | Reference(s) |
|---|---|---|---|---|
| ent-Kaurene | ent-CPP | Co-expression of S. rebaudiana CPPS and KS; GGPPS screening; Overexpression of DXS, IDI, IspA. | 578 mg/L | wikipedia.org |
| Taxadiene | Overexpression of MEP pathway bottleneck enzymes (dxs, idi, ispD, ispF); Co-expression of GGPPS and taxadiene synthase. | ~1 g/L | acs.org |
Beyond the two most common hosts, research is expanding to other microbial systems that offer unique advantages for producing CPP and its derivatives.
Non-conventional Yeasts: The oleaginous yeast Yarrowia lipolytica has emerged as a highly promising chassis. It naturally possesses a high flux towards acetyl-CoA, the entry point of the MVA pathway, making it an ideal host for producing acetyl-CoA-derived compounds like terpenoids. researchgate.nettandfonline.comrsc.org Researchers have engineered Y. lipolytica to produce sclareol, a diterpene alcohol derived from a hydroxylated CPP analog. researchgate.net Strategies included expressing the required synthases, optimizing the MVA pathway, enhancing the GGPP precursor supply, and down-regulating competing pathways like lipid synthesis, achieving a sclareol titer of over 2.6 g/L in shake flasks. researchgate.net
Bacteria: Streptomyces species are prolific producers of secondary metabolites, including diterpenoids. nih.govmdpi.com For example, Streptomyces platensis uses an ent-CPPS (PtmT2) in the biosynthesis of the antibiotics platensimycin (B21506) and platencin. acs.orgnih.gov The discovery of these native pathways provides a valuable genetic toolkit for synthetic biology. nih.gov Furthermore, genome-minimized Streptomyces strains have been created to serve as clean host chassis, reducing competition from endogenous metabolic pathways and improving yields of heterologously expressed products. chemrxiv.orgpnas.org Another bacterium, Corynebacterium glutamicum, traditionally used for amino acid production, was recently engineered for the first-time production of the diterpene miltiradiene and its derivative ferruginol (B158077) in a bacterial host. researchgate.net
Fungi: Filamentous fungi are the natural source of gibberellins (B7789140), a class of phytohormones derived from ent-CPP. Fungi such as Gibberella fujikuroi possess bifunctional enzymes that combine both ent-CPPS and ent-kaurene synthase activities on a single polypeptide chain. uniprot.orgtandfonline.com
E. coli as a Production Platform
Reconstitution of Diterpenoid Biosynthetic Pathways in Heterologous Systems
A primary application of CPP in synthetic biology is its use as an intermediate in the reconstitution of entire diterpenoid biosynthetic pathways in tractable microbial hosts. chemrxiv.org
The biosynthesis of most cyclic diterpenoids is a two-step process catalyzed by two distinct types of enzymes. mdpi.com The first step is the cyclization of the linear precursor GGPP into a bicyclic CPP intermediate, a reaction catalyzed by a class II diterpene synthase, the CPPS. The second step involves the transformation of this CPP intermediate into a more complex diterpene scaffold by a class I diterpene synthase, often a kaurene synthase-like (KSL) enzyme. mdpi.com
Reconstituting these pathways in a heterologous host involves the co-expression of the chosen CPPS and its partner KSL. pnas.org This modularity allows for combinatorial biosynthesis, where different combinations of CPPS and KSL enzymes can be paired to potentially generate novel diterpenoid structures. For example, to verify the stereochemical outcome of wheat CPPS enzymes, they were co-expressed in E. coli with GGPPS and a stereospecific KSL from Arabidopsis thaliana (AtKS), which exclusively uses ent-CPP as its substrate. pnas.org The production of a final product confirmed the ent-CPP stereochemistry of the initial product. Similarly, the biosynthesis of miltiradiene is achieved by co-expressing a (+)-CPPS with a miltiradiene synthase. researchgate.netnih.gov
A significant challenge in metabolic engineering is directing the flow of precursors towards the desired product while minimizing loss to competing endogenous pathways. chemrxiv.orgrsc.org Several strategies are employed to optimize the metabolic flux towards CPP-derived diterpenoids.
Enhancing Precursor Supply: As the central precursor, the availability of GGPP is often a rate-limiting step. Overexpressing key enzymes in the upstream MVA (in yeast) or MEP (in E. coli) pathways is a common and effective strategy to boost the GGPP pool and, consequently, the final diterpenoid titer. wikipedia.orgmdpi.com
Blocking Competing Pathways: Metabolic flux can be diverted away from the target pathway towards the synthesis of other essential molecules like sterols (in yeast) or other isoprenoids. researchgate.net Down-regulating or knocking out genes in these competing pathways can redirect carbon flux back towards the desired diterpenoid. For example, in Salvia sclarea hairy roots, chemically inhibiting the competing gibberellin pathway, which also branches from GGPP, led to an increased accumulation of abietane (B96969) diterpenoids. rsc.org
Table 3: Glossary of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| (+)-Copalyl diphosphate | (+)-CPP |
| 8-hydroxy-copalyl diphosphate | 8-OH-CPP |
| Abietatriene | |
| Acetyl-CoA | |
| Ambrox | |
| Andrographolide | |
| Carnosic Acid | CA |
| Copalyl diphosphate | CPP |
| Dimethylallyl diphosphate | DMAPP |
| ent-Copalol | |
| ent-Copalyl diphosphate | ent-CPP |
| ent-Kaurene | |
| ent-Kaurenoic acid | |
| Ferruginol | |
| Geranylgeranyl diphosphate | GGPP |
| Gibberellins | GA |
| Isopentenyl diphosphate | IPP |
| Miltiradiene | |
| Sclareol | |
| syn-Copalyl diphosphate | syn-CPP |
Co-expression of CPPS with Downstream Enzymes
Biosynthesis of Novel or Rare Diterpenoids via CPPS Manipulation
The manipulation of this compound synthase (CPPS) enzymes represents a powerful strategy in synthetic biology for generating structural diversity and producing novel or rare diterpenoids. By altering the catalytic mechanism or substrate specificity of these enzymes, researchers can create compounds that are not readily found in nature.
A key approach involves site-directed mutagenesis to alter the active site of the enzyme. The cyclization reaction catalyzed by class II diterpene synthases like CPPS is initiated by protonation and terminated by deprotonation, a process often involving a catalytic base. Research has shown that an active site water molecule, coordinated by conserved histidine and asparagine residues, typically serves this function in ent-copalyl diphosphate synthases. nih.gov When these specific residues are replaced with alanine (B10760859), the deprotonation step is thwarted, and the reaction is instead quenched by the addition of water. This manipulation leads to the formation of a novel, stereochemically distinct hydroxylated product, ent-8-hydroxy-copalyl diphosphate, which is not produced by wild-type enzymes. nih.gov This demonstrates how subtle changes to the enzyme's active site can fundamentally alter the reaction outcome and generate new chemical entities. nih.gov
Beyond single amino acid substitutions, enzyme discovery and combinatorial biosynthesis provide another avenue for novel diterpenoid production. In Marrubium vulgare, the plant responsible for producing the medicinally active diterpenoid marrubiin (B191795), researchers identified a unique CPPS, MvCPS1. researchgate.net Unlike typical CPPS enzymes that produce a standard bicyclic CPP intermediate, MvCPS1's reaction proceeds via oxygenation of a carbocation intermediate at the C-9 position. researchgate.net When paired with a partner class I diterpene synthase, MvELS, this unique intermediate, peregrinol (B1240592) diphosphate, is converted into 9,13-epoxy-labd-14-ene, the precursor scaffold for marrubiin and other related compounds. researchgate.net Co-expression of MvCPS1 and MvELS in engineered hosts like E. coli and Nicotiana benthamiana offers a platform for producing these unique diterpenoid precursors. researchgate.net
Similarly, functional characterization of diterpene synthases from Scoparia dulcis led to the identification of SdCPS2, which catalyzes the formation of syn-copalyl diphosphate (syn-CPP). mdpi.com This intermediate is the precursor to unique tetracyclic diterpenoids like scopadulcic acid B. mdpi.com The study also highlighted how mutations can be corrected to restore function; a related kaurene synthase-like enzyme (SdKSL2) containing a nonsense mutation was repaired, enabling it to convert syn-CPP into syn-aphidicol-16-ene, another diterpenoid precursor. mdpi.com These examples underscore how the selection and manipulation of CPPS enzymes are pivotal for accessing and producing rare diterpenoids.
Table 1: Examples of Novel Diterpenoid Biosynthesis via CPPS Manipulation
| CPPS Enzyme/System | Manipulation Strategy | Novel or Rare Product | Significance | Reference |
|---|---|---|---|---|
| ent-Copalyl Diphosphate Synthase (CPS) | Substitution of conserved histidine and asparagine residues with alanine. | ent-8-hydroxy-copalyl diphosphate | Creation of a novel hydroxylated diterpenoid precursor not formed by wild-type enzymes. | nih.gov |
| MvCPS1 and MvELS from Marrubium vulgare | Identification and co-expression of a novel CPPS and a partner synthase. | 9,13-epoxy-labd-14-ene | Production of a unique oxygenated diterpene scaffold, the precursor to marrubiin. | researchgate.net |
| SdCPS2 from Scoparia dulcis | Functional characterization of a synthase producing a rare CPP isomer. | syn-Copalyl diphosphate | Access to the specific precursor for unique tetracyclic diterpenoids like scopadulcic acid B. | mdpi.com |
Strain Improvement Strategies for Industrial Production
A foundational strategy is to increase the supply of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This is typically achieved by engineering the host's native isoprenoid biosynthesis pathways. In Saccharomyces cerevisiae, strengthening the mevalonate (MVA) pathway is a common approach. sciengine.comnih.govacs.org This can involve overexpressing key genes such as those for acetyl-CoA acetyltransferase (ERG10), HMG-CoA synthase (ERG13), HMG-CoA reductase (HMGR), and GGPP synthase (GGPPS), while downregulating competing pathways that drain precursors, such as the sterol biosynthesis pathway (e.g., by repressing squalene (B77637) synthase, ERG9). sciengine.comnih.govnih.gov In Escherichia coli, which uses the methylerythritol 4-phosphate (MEP) pathway, overexpressing enzymes like DXS, DXR, and IDI can significantly boost the precursor pool. pnas.orgbeilstein-journals.org
Once precursor availability is enhanced, the focus shifts to the heterologous diterpenoid pathway itself. The selection and engineering of the CPPS and subsequent diterpene synthases are critical. For the production of ent-copalol in S. cerevisiae, five different CPPS genes from Andrographis paniculata were screened, with ApCPS2 showing the best activity. sciengine.comnih.gov Further improvement was achieved through saturation mutagenesis of ApCPS2, identifying a mutant that increased product formation. sciengine.comnih.gov A similar approach for miltiradiene production involved screening 20 combinations of CPPS and kaurene synthase-like (KSL) enzymes, with the pair from Isodon rubescens (IrCPS1 and IrKSL1) proving most effective. acs.org Site-directed mutagenesis of both these enzymes further enhanced the miltiradiene titer significantly. acs.org
Table 2: Examples of Strain Improvement for Diterpenoid Production
| Target Compound | Host Organism | Key Engineering Strategies | Final Titer | Reference |
|---|---|---|---|---|
| ent-Copalol | Saccharomyces cerevisiae | Strengthened MVA pathway; CPPS screening and mutagenesis; fusion of CPPS to a phosphatase (DPP1). | 35.6 mg/L | sciengine.comnih.gov |
| Miltiradiene | Saccharomyces cerevisiae | Strengthened MVA pathway; screening of synthase combinations; site-directed mutagenesis of CPPS and KSL; acetyl-CoA supply optimization. | 6.4 g/L | acs.org |
| Levopimaradiene | Escherichia coli | Amplification of precursor flux; engineering of downstream synthases. | ~700 mg/L | pnas.org |
| ent-Kaurene | Escherichia coli | Overexpression of MEP pathway genes (dxs, idi, ispA); co-expression of CPPS and KS from Stevia rebaudiana. | Not specified | beilstein-journals.org |
| Abietane Diterpenoids | Salvia sclarea (hairy roots) | Overexpression of the endogenous CPPS gene. | Significant increase over control. | frontiersin.org |
Ix. Future Perspectives and Emerging Research Directions for Copalyl Diphosphate Studies
Discovery of Novel CPPS Enzymes with Unique Specificities
The discovery of new copalyl diphosphate (B83284) synthase (CPPS) enzymes with unique stereochemical and product specificities is a key frontier in diterpenoid research. While many known CPPS enzymes produce ent-copalyl diphosphate, the precursor to gibberellins (B7789140), there is growing interest in identifying enzymes that generate alternative CPP isomers. nih.govoup.com For instance, rice contains two distinct ent-CPPS enzymes, OsCPS1ent and OsCPS2ent, which are involved in primary (gibberellin) and secondary (phytoalexin) metabolism, respectively, highlighting the functional divergence of these enzymes even within a single organism. oup.com
Furthermore, research has shown that some evolutionarily derived class II diterpene synthases can produce hydroxylated analogs of CPP, though these often differ in stereochemistry. nih.gov The identification of novel CPPS enzymes from diverse plant species, fungi, and bacteria is anticipated to reveal new catalytic capabilities. For example, transcriptome sequencing of Andrographis paniculata led to the screening of five full-length ApCPSs, with ApCPS2 demonstrating the best activity for producing ent-CPP exclusively. nih.gov Such discoveries provide a broader toolkit of biocatalysts for producing specific diterpenoid precursors. The exploration of organisms from unique ecological niches is a promising strategy for finding CPPS enzymes with novel functionalities that can be used to generate a wider range of diterpenoid scaffolds.
Advanced Enzyme Engineering for Tailored Diterpenoid Production
Enzyme engineering offers a powerful approach to modify the catalytic activity and product specificity of CPPS and other downstream diterpene synthases. By altering key amino acid residues in the active site, researchers can rationally design enzymes to produce specific diterpenoid structures. nih.govnih.gov A notable example is the modification of the catalytic base in ent-CPPS. Substituting conserved histidine and asparagine residues with alanine (B10760859) resulted in mutant enzymes that produce stereochemically novel ent-8-hydroxy-CPP. nih.govresearchgate.net This demonstrates the potential to generate new-to-nature compounds by manipulating the enzyme's catalytic mechanism.
Integration with Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of diterpenoid biosynthesis requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This holistic approach allows researchers to build comprehensive models of metabolic networks and identify key regulatory points. nih.govbrjac.com.br For example, integrated multi-omics analysis in Aconitum species has provided insights into the evolutionary origins and biosynthetic pathways of diterpenoid alkaloids. nih.govjipb.netresearchgate.net By correlating gene expression profiles with metabolite accumulation patterns, researchers can identify candidate genes involved in specific biosynthetic steps. nih.govresearchgate.net
This integrated approach is particularly valuable for dissecting the complex regulation of specialized diterpenoid metabolism in response to developmental cues or environmental stresses. mdpi.com For instance, multi-omics studies can reveal how the expression of CPPS and other pathway genes is coordinated and how metabolic flux is partitioned between different branches of the diterpenoid pathway. oup.com Future research will increasingly rely on sophisticated computational tools and machine learning algorithms to analyze these large datasets, leading to more accurate predictions of gene function and more effective strategies for metabolic engineering.
Synthetic Biology Platforms for High-Throughput Pathway Prototyping
Synthetic biology provides a powerful framework for the rapid design, construction, and testing of novel diterpenoid biosynthetic pathways. nih.gov By assembling genetic toolkits of well-characterized enzymes, researchers can create microbial or cell-free platforms for high-throughput prototyping. nih.govnih.gov These platforms enable the rapid evaluation of different enzyme combinations and expression levels to optimize the production of a target diterpenoid. jove.comumn.edu
A key element of this approach is the development of high-throughput screening methods to quickly assess the activity and product profile of engineered pathways. plos.orgresearchgate.net Colorimetric assays, for example, can be used to screen large libraries of mutant enzymes for improved activity based on substrate consumption. plos.org Cell-free systems are also emerging as a valuable tool for rapid prototyping, as they allow for precise control over reaction conditions and minimize interference from the host cell's native metabolism. nih.gov These synthetic biology platforms will accelerate the discovery and optimization of pathways for producing a wide range of valuable diterpenoids, from pharmaceuticals to biofuels. researchgate.netnih.gov
Biotechnological Potentials of Copalyl Diphosphate Pathway Manipulation
The manipulation of the this compound pathway holds significant biotechnological potential for the sustainable production of valuable diterpenoids. rsc.orgfrontiersin.org Many of these compounds have important applications as pharmaceuticals, fragrances, and agricultural chemicals. However, their extraction from natural sources is often inefficient and unsustainable. researchgate.net
Metabolic engineering of microbial hosts like Saccharomyces cerevisiae and Escherichia coli, or photosynthetic organisms like cyanobacteria and microalgae, offers a promising alternative for industrial-scale production. nih.govsciengine.comacs.org By introducing and optimizing the expression of CPPS and other relevant biosynthetic genes, researchers can create "green cell factories" capable of producing specific diterpenoids from simple sugars or even CO2. researchgate.net For example, engineering the MEP pathway in green microalgae has shown great potential for the sustainable biosynthesis of plant-derived diterpenoids. researchgate.net
Furthermore, manipulating the CPPS pathway in plants can enhance the production of desirable compounds or improve crop resilience. Overexpression of CPPS has been shown to boost the accumulation of defensive diterpenoids, potentially enhancing resistance to pests and pathogens. frontiersin.org Conversely, knocking out specific CPPS genes involved in gibberellin biosynthesis has been linked to improved stress tolerance in some crops. nih.gov As our ability to precisely control the this compound pathway improves, the biotechnological applications will continue to expand, offering sustainable solutions for medicine, agriculture, and industry.
Q & A
Q. What is the role of copalyl diphosphate in diterpenoid biosynthesis, and how can its formation be experimentally validated?
CPP serves as a key intermediate in labdane-related diterpenoid biosynthesis. It is synthesized from geranylgeranyl diphosphate (GGPP) via class II diterpene synthases (e.g., this compound synthase, CPS). To validate its formation:
- Use radiolabeled GGPP in enzymatic assays, followed by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS) to track CPP production .
- Employ NMR spectroscopy to confirm the cyclized structure of CPP, comparing spectral data to known standards .
- Combine in vitro assays with knockout mutants of CPS in plants (e.g., Oryza sativa) to observe disruptions in downstream diterpenoid pathways .
Q. How can researchers distinguish between syn- and ent-copalyl diphosphate stereoisomers experimentally?
Stereochemical differences between syn-CPP and ent-CPP are critical for downstream product specificity. Methodological approaches include:
- Chiral chromatography (e.g., chiral GC or HPLC) coupled with mass spectrometry to separate and identify stereoisomers .
- X-ray crystallography or cryo-EM to resolve enzyme-CPP complexes (e.g., OsCyc1 in Oryza sativa), revealing active-site residues that dictate stereochemistry .
- Isotopic labeling of GGPP to trace stereochemical outcomes during cyclization .
Q. What experimental controls are essential for replicating CPP synthase activity assays?
To ensure reproducibility:
- Include negative controls (e.g., heat-inactivated enzyme or reaction mixtures lacking Mg²⁺, a cofactor required for CPS activity) .
- Use positive controls with purified CPP synthase (e.g., recombinant CPS from Arabidopsis thaliana) and quantify product yields via LC-MS .
- Standardize substrate concentrations (GGPP) and buffer conditions (pH 7.5–8.5) to match published protocols .
Advanced Research Questions
Q. How can conflicting kinetic data for CPS isoforms (e.g., EC 5.5.1.12 vs. EC 5.5.1.14) be resolved?
Discrepancies in enzyme kinetics (e.g., kcat or Km) may arise from:
- Heterologous expression systems (e.g., E. coli vs. yeast) affecting enzyme folding or post-translational modifications. Validate activity with native plant extracts .
- Substrate purity : Verify GGPP quality via NMR or LC-MS to rule out degradation products .
- Assay conditions : Compare pH, temperature, and cofactor concentrations across studies. Perform meta-analyses using tools like Michaelis-Menten curve fitting to identify outliers .
Q. What structural biology techniques are most effective for probing CPS-CPP interactions?
Advanced methods include:
- Cryo-EM (e.g., 3.2 Å resolution structure of OsCyc1-GGPP complex) to visualize substrate binding and cyclization mechanisms .
- Site-directed mutagenesis targeting conserved motifs (e.g., -DDXXD- in CPS) to assess catalytic residue roles .
- Molecular dynamics simulations to model conformational changes during CPP synthesis .
Q. How can researchers address contradictory reports on CPS localization in plant cells?
Conflicting data (e.g., plastid vs. endoplasmic reticulum localization) require:
- Subcellular fractionation combined with immunoblotting using CPS-specific antibodies .
- Fluorescent tagging (e.g., GFP-CPS fusion proteins) and confocal microscopy in transgenic plants .
- Cross-validation with transcriptomic datasets (e.g., cell-type-specific RNA-seq) to correlate CPS expression with organelle markers .
Q. What computational tools are recommended for predicting CPP-derived diterpenoid diversity?
Leverage:
- Phylogenetic analyses of CPS homologs to identify evolutionary divergence linked to product specificity .
- Density functional theory (DFT) to model cyclization energetics and predict novel diterpenoid scaffolds .
- Machine learning models trained on enzyme sequence-structure-activity data to forecast CPS functions in uncharacterized species .
Methodological Best Practices
- Data Reporting : Follow guidelines from Pharmaceutical Research (e.g., disclose biological replicates, statistical methods, and equipment sources) .
- Reproducibility : Archive raw data (e.g., chromatograms, NMR spectra) in public repositories like Zenodo or Figshare .
- Ethical Compliance : For plant studies, adhere to Nagoya Protocol standards for genetic resource utilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
